2-Bromo-1,1-diethoxypropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-diethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIUAFXWZKCJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955581 | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-55-3 | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1-diethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-diethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-1,1-diethoxypropane" CAS number 3400-55-3
An In-Depth Technical Guide to 2-Bromo-1,1-diethoxypropane (CAS: 3400-55-3)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a valuable precursor, effectively acting as a protected equivalent of a bromoacetone enolate. This guide will delve into its physicochemical properties, synthesis protocols, core reactivity, synthetic applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Characteristics and Identification
This compound, also known as 2-bromopropionaldehyde diethyl acetal, is an organic compound featuring a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.[1][2] This unique structure, combining a reactive electrophilic center (C-Br bond) with a protected aldehyde functionality (the diethyl acetal), is the foundation of its synthetic utility. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 3400-55-3 | [3][4][5] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₇H₁₅BrO₂ | [2][3][4][5] |
| Molecular Weight | 211.10 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 70-72 °C @ 15 Torr; 69 °C @ 2 Torr | [3][4] |
| Density | 1.236 g/cm³ | [4] |
| Refractive Index | 1.446 | [4] |
| Synonyms | 1,1-Diethoxy-2-bromopropane, 2-Bromopropionaldehyde diethyl acetal | [2][3][4] |
| InChI | InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | [2][3][5] |
| InChIKey | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [2][3][5] |
| Canonical SMILES | CCOC(C(C)Br)OCC | [5] |
Synthesis: The Direct Bromination Approach
The most common and direct route to this compound is the α-bromination of its parent acetal, 1,1-diethoxypropane (propionaldehyde diethyl acetal, CAS 4744-08-5).[1] This method is favored for its straightforward execution and good yields under controlled conditions.
Mechanism of Synthesis
The reaction proceeds via an electrophilic substitution mechanism. Elemental bromine (Br₂) acts as the electrophile, attacking the α-carbon of the acetal.[1] The choice of solvent is critical for selectivity; non-polar solvents like dichloromethane or hexane are preferred as they stabilize the reaction intermediates effectively and minimize side reactions.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via direct bromination of 1,1-diethoxypropane.
Materials:
-
1,1-Diethoxypropane (1.0 mol, 132.2 g)
-
Elemental Bromine (1.0 mol, 159.8 g, ~51.2 mL)
-
Dichloromethane (DCM), anhydrous (500 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,1-diethoxypropane in 250 mL of anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Bromine Addition: Dissolve bromine in 250 mL of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred acetal solution over 2-3 hours, ensuring the reaction temperature is maintained between 0-5 °C. The disappearance of the red bromine color indicates its consumption.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 300 mL of cold water.
-
Quenching: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HBr), saturated Na₂S₂O₃ solution (to remove unreacted bromine), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation (e.g., 70-72 °C at 15 Torr) to yield pure this compound as a colorless to pale yellow oil.
Core Reactivity: A Bifunctional Intermediate
The synthetic power of this compound stems from its two distinct reactive sites, allowing it to participate in both nucleophilic substitution and base-induced elimination reactions. The choice of reaction conditions dictates the outcome.
Caption: Competing reactivity pathways of this compound.
A. Nucleophilic Substitution Reactions
The bromine atom at the C2 position is a good leaving group, making this carbon atom susceptible to attack by a wide range of nucleophiles.[1][6] This pathway is instrumental for forming new carbon-carbon or carbon-heteroatom bonds.
-
Causality: This reaction allows the molecule to function as a synthetic equivalent of the 2-oxopropyl cation or, more commonly, an acetone enolate synthon. After the substitution reaction, the acetal can be hydrolyzed under mild acidic conditions to unmask the ketone functionality.
-
Common Nucleophiles: Grignard reagents, organolithium compounds, organocuprates, enolates, amines, and thiols.
B. Elimination Reactions (Dehydrohalogenation)
In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination reaction.[1] The base abstracts a proton from the C1 carbon, leading to the concurrent expulsion of the bromide ion and the formation of a double bond.
-
Causality: This pathway is highly valuable for the synthesis of α,β-unsaturated aldehyde precursors. The resulting 1,1-diethoxyprop-1-ene is an enol ether acetal, which upon acidic hydrolysis, yields propenal derivatives.[1] The acetal group's stability prevents premature reactions at the aldehyde position during the base-mediated elimination step.[1]
-
Common Bases: Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).
Applications in Organic Synthesis
The dual reactivity of this compound makes it a cornerstone reagent for constructing complex molecular architectures.
Application Workflow: Synthesis of a β-Hydroxy Ketone
This example demonstrates the use of the reagent as an acetone enolate equivalent, followed by deprotection and subsequent reaction.
Caption: Multi-step synthesis using this compound.
Protocol: Grignard Reaction and Deprotection
Objective: To synthesize a β-hydroxy ketone using this compound as a masked acetone building block.
Procedure:
-
Grignard Formation: Prepare the Grignard reagent by reacting this compound (1.1 equiv) with magnesium turnings (1.2 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C and add a solution of the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Deprotection and Workup: Wash the combined organic layers with 1M HCl solution. This step simultaneously neutralizes any remaining base and hydrolyzes the acetal to the ketone. Continue washing with water and then brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column chromatography.
Self-Validating Protocols: Spectroscopic Analysis
Confirmation of the identity and purity of this compound is essential. The following spectral data serve as a benchmark for validation.
-
¹H NMR: The proton NMR spectrum is the most informative. Key expected signals include:
-
A triplet corresponding to the methyl protons of the two ethoxy groups (-OCH₂CH₃ ).
-
A quartet for the methylene protons of the ethoxy groups (-OCH₂ CH₃).
-
A doublet for the methyl protons at C3 (-CH(Br)CH₃ ).
-
A multiplet (quartet or quintet) for the proton at the chiral center (CH (Br)CH₃).
-
A doublet for the proton at the acetal carbon (CH (OEt)₂).
-
-
¹³C NMR: The carbon spectrum should show distinct signals for each of the unique carbon atoms in the molecule, including the acetal carbon, the carbon bearing the bromine, and the carbons of the ethoxy and methyl groups.
-
IR Spectroscopy: The infrared spectrum should display strong C-O stretching vibrations characteristic of ethers and acetals (typically in the 1150-1050 cm⁻¹ region). A crucial validation point is the absence of a strong C=O stretching band around 1715 cm⁻¹, confirming the integrity of the acetal protecting group.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns include the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol molecule.
Safety, Handling, and Storage
Proper handling of this compound is critical due to its hazardous properties.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |
| May cause respiratory irritation | H335 | STOT SE (Category 3) |
Source: Aggregated GHS information from ECHA C&L Inventory.[4][5]
Handling Protocols:
-
Always handle this compound inside a certified chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2][7]
-
Ground and bond containers when transferring material to prevent static discharge.[7][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Keep away from sources of ignition, heat, sparks, and open flames.[7][9]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[9]
Disposal:
-
Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.
Conclusion
This compound (CAS 3400-55-3) is a highly effective and versatile reagent in organic synthesis. Its value lies in the orthogonal reactivity of its bromide leaving group and its acid-labile acetal protecting group. This bifunctionality enables chemists to employ it as a robust acetone enolate equivalent for C-C bond formation or as a precursor to α,β-unsaturated systems via elimination. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and successful application in the development of complex molecules and novel chemical entities.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide to 2-Bromo-1,1-diethoxypropane: Synthesis, Structure, and Applications
This technical guide provides a comprehensive overview of 2-Bromo-1,1-diethoxypropane, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic pathways, and its utility as a precursor to a variety of functionalized molecules.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 1,1-Diethoxy-2-bromopropane and β-Bromopropionaldehyde Diethyl Acetal, is a halogenated acetal with significant potential in synthetic chemistry.[1][2] Its molecular structure and key properties are summarized below.
The core of its reactivity lies in the presence of a bromine atom on the second carbon of the propane chain and a protected aldehyde functionality in the form of a diethyl acetal.[2] This unique combination allows for selective chemical transformations, making it a valuable intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅BrO₂ | [3][4] |
| Molecular Weight | 211.10 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 3400-55-3 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 69 °C @ 2 Torr | [5] |
| Density | 1.236 g/cm³ | [5] |
| Refractive Index | 1.446 | [5] |
| SMILES | CCOC(C(C)Br)OCC | [3] |
| InChI Key | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [3] |
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The most common and direct route for the synthesis of this compound is the bromination of its precursor, 1,1-diethoxypropane (also known as propionaldehyde diethyl acetal).[1] This reaction is a cornerstone for accessing this valuable synthetic intermediate.
General Synthetic Protocol: Bromination of 1,1-Diethoxypropane
The bromination of 1,1-diethoxypropane proceeds via a mechanism that is sensitive to reaction conditions. The α-carbon to the acetal group is susceptible to electrophilic attack by bromine.
Diagram 2: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
While a detailed, universally applicable protocol is dependent on laboratory-specific conditions and desired scale, the following steps outline a typical procedure:
-
Reaction Setup: 1,1-diethoxypropane is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a reaction vessel equipped with a dropping funnel and a means for temperature control. The reaction is typically conducted at low temperatures to minimize side reactions.
-
Bromine Addition: A solution of elemental bromine in the same solvent is added dropwise to the solution of 1,1-diethoxypropane with vigorous stirring. The rate of addition is controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific peak assignments require experimental data, the expected spectral features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A doublet for the methyl protons (-CH(Br)CH₃ ).- A multiplet for the methine proton (-CH (Br)CH₃).- A multiplet for the acetal proton (-CH (OEt)₂).- Multiplets for the methylene protons of the ethoxy groups (-OCH₂ CH₃).- Triplets for the methyl protons of the ethoxy groups (-OCH₂CH₃ ). |
| ¹³C NMR | - A signal for the methyl carbon (-CH(Br)C H₃).- A signal for the brominated methine carbon (-C H(Br)CH₃).- A signal for the acetal carbon (-C H(OEt)₂).- A signal for the methylene carbons of the ethoxy groups (-OC H₂CH₃).- A signal for the methyl carbons of the ethoxy groups (-OCH₂C H₃). |
| IR | - C-H stretching vibrations for sp³ hybridized carbons.- C-O stretching vibrations characteristic of the acetal group.- C-Br stretching vibration. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.[6][7]- Fragmentation patterns involving the loss of a bromine radical, ethoxy groups, and other small fragments. |
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its dual functionality. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the acetal group acts as a protected aldehyde.
Nucleophilic Substitution Reactions
The carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.
Precursor to Aldehydes and Ketones
Following a nucleophilic substitution reaction, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This two-step sequence provides a powerful method for the synthesis of α-substituted aldehydes. It serves as a valuable precursor for the synthesis of various aldehydes and ketones.[1]
Building Block for Complex Molecules
The ability to perform selective transformations at two different sites within the molecule makes this compound a valuable building block in the synthesis of more complex molecular architectures, including those of pharmaceutical interest.[1]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[3]
Safe Handling Practices:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate with a rich and versatile chemistry. Its utility in the construction of a wide array of organic molecules, particularly functionalized aldehydes and ketones, makes it an important tool for chemists in research and development, including those in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.de [fishersci.de]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Synthesis and Preparation of 2-Bromo-1,1-diethoxypropane: A Technical Guide
Introduction
2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a valuable organic compound characterized by a propane backbone with a bromine atom at the second position and two ethoxy groups forming an acetal at the first position.[1] This structure imparts a useful reactivity profile, making it a key intermediate in various organic syntheses.[2] Its applications include serving as a precursor for the synthesis of a diverse range of aldehydes and ketones.[2] The presence of the reactive bromine atom allows for nucleophilic substitution reactions, while the acetal group acts as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions.[2] This guide provides an in-depth exploration of the primary synthesis and preparation methods for this versatile reagent, tailored for researchers and professionals in drug development and organic chemistry.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and application.
| Property | Value | Reference |
| CAS Number | 3400-55-3 | [3][4] |
| Molecular Formula | C7H15BrO2 | [3][4] |
| Molecular Weight | 211.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.198 g/mL at 25 °C | |
| Boiling Point | 69 °C @ 2 Torr | [4] |
| Refractive Index (n20/D) | 1.439 | |
| Flash Point | 62.8 °C (145.0 °F) |
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through the α-bromination of 1,1-diethoxypropane (propionaldehyde diethyl acetal). Variations of this method exist, primarily differing in the choice of brominating agent and reaction conditions.
Method 1: Direct Bromination of 1,1-Diethoxypropane
This is the most direct and frequently employed route for the synthesis of this compound.[2] It involves the reaction of 1,1-diethoxypropane with elemental bromine.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed α-bromination mechanism. The key steps are:
-
Enol Ether Formation: In the presence of a trace amount of acid (often HBr, which is generated in situ), the acetal can exist in equilibrium with its corresponding enol ether.
-
Electrophilic Attack: The electron-rich double bond of the enol ether attacks a bromine molecule, leading to the formation of a bromonium ion intermediate.
-
Deprotonation: A base (which can be the bromide ion or another species in the reaction mixture) abstracts a proton, leading to the formation of the α-brominated acetal and regeneration of the acid catalyst.
It is important to control the reaction conditions, such as temperature, to minimize side reactions.[2]
Experimental Protocol
The following is a representative experimental protocol for the direct bromination of 1,1-diethoxypropane.
Materials:
-
1,1-Diethoxypropane
-
Elemental Bromine (Br2)
-
Dichloromethane (CH2Cl2) or Hexane
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4) (anhydrous)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,1-diethoxypropane in a suitable solvent like dichloromethane or hexane.[2]
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add elemental bromine dropwise from the dropping funnel to the stirred solution. The disappearance of the bromine's yellow-brown color indicates its consumption.[2]
-
After the addition is complete, allow the reaction mixture to stir for a specified period while monitoring the progress.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[5]
Visualization of the Synthesis Workflow:
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1,1-diethoxypropane
Introduction
2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional molecule with the chemical formula C7H15BrO2.[1][2][3] Its structure, featuring a reactive bromine atom and a protected aldehyde in the form of a diethyl acetal, makes it a valuable intermediate in a multitude of organic syntheses. This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for researchers, chemists, and professionals in the field of drug development and chemical manufacturing. Understanding these core properties is paramount for its effective use in synthetic strategies and for ensuring its safe handling and storage.
Physicochemical Properties
| Property | Value |
| CAS Number | 3400-55-3 |
| Molecular Formula | C7H15BrO2 |
| Molecular Weight | 211.10 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 69 °C @ 2 Torr[2] |
| Density | 1.236 g/cm³[2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both polar diether functionality and a nonpolar hydrocarbon backbone. This dual character allows for miscibility with a range of common organic solvents.
| Solvent | Solubility |
| Chloroform | Good solubility |
| Methanol | Good solubility[4] |
| Dichloromethane | Good solubility[4] |
| Hexane | Good solubility |
| Water | Insoluble[5] |
The ethoxy groups can act as hydrogen bond acceptors, contributing to its solubility in polar aprotic solvents. However, the overall nonpolar character imparted by the propane backbone and the bromine atom limits its solubility in water.
Chemical Stability and Reactivity
While stable under normal storage conditions, this compound exhibits distinct reactivity under specific chemical environments.[5][6]
Hydrolytic Stability: The Impact of pH
The acetal group in this compound is susceptible to hydrolysis under acidic conditions, regenerating the parent 2-bromopropionaldehyde. This reaction is reversible and can be driven to completion by using an excess of water.[4] The mechanism proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to a hemiacetal, which then loses the second molecule of ethanol to yield the aldehyde.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Conversely, the compound is relatively stable under neutral and basic conditions, where the acetal linkage remains intact.
Behavior in Basic Media: Dehydrohalogenation
In the presence of a strong base, this compound undergoes dehydrohalogenation via an E2 elimination mechanism to yield α,β-unsaturated aldehydes.[4] This reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, with the concurrent departure of the bromide ion.
Caption: E2 Elimination Pathway.
Nucleophilic Substitution
The carbon-bromine bond is susceptible to nucleophilic attack. Due to the steric hindrance around the secondary carbon, SN1-type reactions, proceeding through a carbocation intermediate, are generally favored over SN2 reactions.[4] This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the propane chain.
Thermal and Photochemical Stability
This compound is stable under normal temperatures and pressures.[5] However, it is sensitive to light and should be stored in amber-colored containers to prevent photochemical degradation.[7] Exposure to high temperatures can lead to decomposition, producing hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen bromide.[5]
Incompatibilities
This compound is incompatible with strong oxidizing agents, acids, and moisture.[5] Contact with strong acids will catalyze hydrolysis of the acetal, while moisture can also lead to slow hydrolysis.
Handling and Storage Protocols
To maintain the integrity and ensure the safe use of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[5] Refrigeration at approximately 4°C is advised for long-term storage.[5]
-
Containers: Use tightly sealed, light-resistant containers (e.g., amber glass bottles).[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid contact with skin and eyes.[5]
-
Inert Atmosphere: For applications sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Application in Organic Synthesis: A Methodological Workflow
A common application of this compound is its use as a precursor for the synthesis of α,β-unsaturated aldehydes, which are valuable building blocks in organic chemistry.
Representative Protocol: Synthesis of an α,β-Unsaturated Aldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) portion-wise or as a solution in the same solvent via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Caption: Experimental Workflow for Synthesis.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined solubility and stability profile. Its good solubility in a range of organic solvents makes it amenable to various reaction conditions. While stable under neutral and anhydrous conditions, its reactivity towards acids, bases, and nucleophiles provides a rich platform for synthetic transformations. A thorough understanding of its stability, particularly its sensitivity to acid-catalyzed hydrolysis and base-induced elimination, is crucial for its successful application in the synthesis of complex molecules. Adherence to proper handling and storage protocols will ensure its integrity and promote a safe laboratory environment.
References
- 1. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 3400-55-3 [smolecule.com]
- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Bromo-1,1-diethoxypropane: A Technical Guide
Introduction
2-Bromo-1,1-diethoxypropane (CAS No: 3400-55-3) is a halogenated acetal that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure, featuring a stereocenter at the second carbon, two ethoxy groups, and a bromine atom, gives rise to a distinct spectroscopic fingerprint.[3] This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.
Molecular Structure and Spectroscopic Overview
The fundamental step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a propane backbone with two ethoxy groups on the first carbon, forming an acetal, and a bromine atom on the second carbon.
Molecular Formula: C₇H₁₅BrO₂[3]
Molecular Weight: 211.10 g/mol [3]
Synonyms: 2-Bromopropionaldehyde diethyl acetal[2]
The following diagram illustrates the molecular structure and numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a set of chemically non-equivalent protons. The chemical shift of each signal is influenced by the electronegativity of neighboring atoms (oxygen and bromine) and the overall electronic environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) |
| Hc (CH₃-C2) | ~1.7 | Doublet | 3H | ~7 Hz |
| Ha (-O-CH₂-CH₃) | ~1.2 | Triplet | 6H | ~7 Hz |
| Hb (-O-CH₂-CH₃) | ~3.6 | Quartet | 4H | ~7 Hz |
| Hd (CH-Br) | ~4.2 | Quartet | 1H | ~7 Hz |
| He (CH-O₂) | ~4.8 | Doublet | 1H | ~7 Hz |
Causality Behind Peak Assignments:
-
Hc (Methyl group on C2): This methyl group is adjacent to the chiral center (C2) bearing the bromine atom. Its signal is expected to be a doublet due to coupling with the single proton on C2 (Hd).
-
Ha and Hb (Ethoxy groups): The two ethoxy groups are diastereotopic due to the adjacent chiral center. However, in many cases, they may appear equivalent, leading to a single triplet for the methyl protons (Ha) and a single quartet for the methylene protons (Hb). The quartet arises from coupling with the three protons of the adjacent methyl group. The methylene protons (Hb) are shifted downfield due to the proximity of the electronegative oxygen atom.
-
Hd (Methine proton on C2): This proton is attached to the carbon bearing the bromine atom. The electronegativity of bromine will shift this signal downfield. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (Hc).
-
He (Acetal proton on C1): This proton is on the carbon bonded to two oxygen atoms, resulting in a significant downfield shift. It will appear as a doublet due to coupling with the proton on C2 (Hd).
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent sets of carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 (CH₃-C2) | ~20-25 |
| C5 & C7 (-O-CH₂-CH₃) | ~15 |
| C4 & C6 (-O-CH₂-CH₃) | ~60-65 |
| C2 (CH-Br) | ~50-55 |
| C1 (CH-O₂) | ~100-105 |
Rationale for Chemical Shifts:
-
C3 and C5/C7 (Methyl carbons): These are in the typical aliphatic region.
-
C4/C6 (Methylene carbons of ethoxy groups): These carbons are bonded to oxygen, which deshields them, causing a downfield shift.
-
C2 (Carbon with bromine): The carbon atom directly attached to the bromine atom is shifted downfield.
-
C1 (Acetal carbon): The carbon atom bonded to two oxygen atoms experiences significant deshielding and appears furthest downfield.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a neat liquid, will be dominated by absorptions corresponding to C-H, C-O, and C-Br bonds.[3]
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1470-1430 | C-H bend | CH₂ |
| 1380-1370 | C-H bend | CH₃ |
| 1150-1050 | C-O stretch | Acetal (C-O-C) |
| 650-550 | C-Br stretch | Alkyl halide |
The most characteristic feature of the IR spectrum is the strong C-O stretching absorption of the acetal group. The C-Br stretch is typically weaker and found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Molecular Ion Peak:
The molecular ion peak ([M]⁺) for this compound is expected to be observed as a pair of peaks of nearly equal intensity at m/z 210 and 212. This characteristic M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%).[5]
Key Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the cleavage of the C-Br bond and the bonds adjacent to the oxygen atoms of the acetal group.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Major Fragments:
-
Loss of Bromine: The most facile fragmentation is the loss of a bromine radical to form a stable carbocation at m/z 131.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the acetal is common for ethers and acetals.[6] This can lead to the formation of a resonance-stabilized cation with m/z 103, corresponding to the loss of an ethyl group and subsequent rearrangement.
-
Further Fragmentation: The fragment at m/z 103 can undergo further loss of ethylene to produce a fragment at m/z 75.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peaks and major fragment ions.
Conclusion
The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and structural confirmation. The characteristic signals in the ¹H and ¹³C NMR spectra, the key absorptions in the IR spectrum, and the distinctive isotopic pattern and fragmentation in the mass spectrum all contribute to a unique spectroscopic fingerprint. This guide provides the foundational knowledge for researchers to confidently interpret this data, ensuring the integrity of their chemical syntheses and downstream applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-BROMOPRIOPIONALDEHYDE DIETHYL ACETAL | 3400-55-3 [chemicalbook.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
"2-Bromo-1,1-diethoxypropane" reactivity and chemical behavior.
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Bromo-1,1-diethoxypropane
Authored by a Senior Application Scientist
Abstract
This compound, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional reagent of significant utility in modern organic synthesis.[1][2] Its structure, featuring a reactive bromine atom adjacent to a protected aldehyde, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, core reactivity, and chemical behavior of this compound. We will dissect its participation in nucleophilic substitution and elimination reactions, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic building block.
Compound Profile and Physicochemical Properties
This compound (CAS No. 3400-55-3) is an organic compound characterized by a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.[2][3] This structure makes it a protected form of 2-bromopropionaldehyde, where the acetal functionality masks the highly reactive aldehyde group, allowing for selective chemistry at the carbon-bromine bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅BrO₂ | [2][3][4] |
| Molecular Weight | 211.10 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromopropionaldehyde diethyl acetal, Diethyl bromoacetaldehyde acetal | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 69 °C @ 2 Torr | [4] |
| Density | 1.236 g/cm³ | [4] |
| Refractive Index | 1.446 | [4] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the α-bromination of its precursor, 1,1-diethoxypropane (propionaldehyde diethyl acetal).[1] This precursor is readily available and exhibits favorable reactivity at the α-carbon position.[1]
Synthesis Pathway: Direct Bromination
The reaction proceeds by treating 1,1-diethoxypropane with a brominating agent, such as elemental bromine (Br₂), under controlled conditions. The choice of solvent is critical for selectivity, with non-polar solvents like dichloromethane or hexane often preferred to minimize side reactions.[1] The reaction is typically conducted at low temperatures to control the exothermicity and improve the yield of the desired product.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Direct Bromination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1-diethoxypropane (1.0 eq) and anhydrous dichloromethane.
-
Cooling: The reaction vessel is cooled to 0 °C using an ice bath.
-
Bromine Addition: A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.
Core Reactivity: A Dichotomy of Substitution and Elimination
The chemical behavior of this compound is dominated by the interplay between nucleophilic substitution and base-induced elimination reactions. The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.
Nucleophilic Substitution Reactions
The carbon atom bonded to the bromine is sterically hindered, which generally disfavors the bimolecular Sₙ2 pathway.[1] Consequently, nucleophilic substitution tends to proceed via a unimolecular Sₙ1 mechanism.[1] This pathway is facilitated by the electronic effects of the adjacent ethoxy groups, which stabilize the intermediate carbocation through resonance and inductive effects.[1]
Sₙ1 Mechanism:
-
Step 1 (Rate-Limiting): The C-Br bond undergoes heterolytic cleavage, forming a planar tertiary carbocation and a bromide ion. This is the slow, rate-determining step.[5][6]
-
Step 2 (Fast): A nucleophile attacks the electrophilic carbocation.
-
Step 3 (Fast): If the nucleophile was neutral (e.g., water, alcohol), a deprotonation step follows to yield the final product.
Caption: The Sₙ1 mechanism for this compound.
This reactivity makes this compound an excellent precursor for various aldehydes and ketones.[1] Reaction with organometallic reagents, such as Grignard reagents, introduces a new carbon-carbon bond. Subsequent acid-catalyzed hydrolysis of the acetal group unmasks the carbonyl functionality.[1][1]
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound readily undergoes an E2 (bimolecular) elimination reaction.[1] This process, known as dehydrohalogenation, results in the formation of a carbon-carbon double bond.[1]
E2 Mechanism:
The E2 reaction is a concerted, one-step process where a base abstracts a proton from the β-carbon, while simultaneously, the C-Br bond breaks and a π-bond is formed.[7][8] Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) are ideal for promoting this pathway over substitution.[1]
Caption: The concerted E2 elimination mechanism.
The resulting α,β-unsaturated acetals are valuable intermediates that, upon hydrolysis, yield α,β-unsaturated aldehydes.[1] These products are key building blocks in various synthetic endeavors, including Diels-Alder and Michael addition reactions.[1]
Competition Between Substitution and Elimination
As with many alkyl halides, substitution and elimination are competing pathways.[7][9] The reaction outcome can be directed by careful selection of reagents and conditions:
-
To Favor Elimination (E2): Use a strong, sterically hindered base (e.g., t-BuOK, DBU) and higher temperatures.[7]
-
To Favor Substitution (Sₙ1): Use a weak base that is a good nucleophile (e.g., H₂O, ROH, RCO₂H) and lower temperatures.[10]
Acetal Hydrolysis
The diethoxypropane moiety serves as a robust protecting group for the aldehyde. It is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Acid hydrolysis regenerates the 2-bromopropionaldehyde via a hemiacetal intermediate.[1] This deprotection step is typically performed using an aqueous acid solution and can be driven to completion by removing the ethanol byproduct.[1]
Applications in Synthetic Chemistry
The dual reactivity of this compound makes it a powerful tool for synthetic chemists:
-
Precursor to Aldehydes and Ketones: It serves as a protected β-bromoaldehyde equivalent, enabling the synthesis of complex carbonyl compounds.[1]
-
Building Block for Complex Molecules: The ability to perform selective chemistry at the C-Br bond followed by deprotection makes it a valuable building block for synthesizing diverse organic structures, including biologically active heterocycles.[1]
-
Synthesis of Unsaturated Systems: Through elimination reactions, it provides access to α,β-unsaturated aldehydes, which are important intermediates in conjugate addition and cycloaddition reactions.[1]
Safety, Handling, and Storage
Table 2: GHS Hazard Information
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [3] |
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Ground and bond containers when transferring material to prevent static discharge.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][12]
-
Keep containers tightly closed to prevent moisture ingress and evaporation.[11]
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
The Synthetic Cornerstone: A Technical Guide to 2-Bromo-1,1-diethoxypropane as a Chemical Intermediate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these valuable building blocks is 2-Bromo-1,1-diethoxypropane, a stable yet reactive compound that serves as a linchpin in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in the field of drug development.
Introduction to a Versatile Intermediate
This compound, also known as 2-bromopropionaldehyde diethyl acetal, is an organic compound characterized by a propane backbone with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position[1][2]. This unique arrangement of functional groups—a reactive secondary bromide and a protected aldehyde—renders it a highly valuable and versatile intermediate in organic synthesis[3]. The acetal moiety serves as a robust protecting group for the aldehyde, allowing for selective transformations at other sites of a molecule, while the bromine atom provides a handle for a wide array of nucleophilic substitution and elimination reactions.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 3400-55-3 | [1] |
| Molecular Formula | C₇H₁₅BrO₂ | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 69 °C @ 2 Torr | [4] |
| Density | 1.236 g/cm³ | [4] |
| Refractive Index | 1.446 | [4] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides key diagnostic signals for the structure of this compound. Expected signals include a doublet for the methyl protons adjacent to the bromine, a multiplet for the methine proton attached to the bromine, a multiplet for the methylene protons of the ethoxy groups, and a triplet for the methyl protons of the ethoxy groups.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl absorption (around 1700 cm⁻¹), confirming the presence of the acetal protecting group. Strong C-O stretching bands for the acetal are typically observed.[1]
Synthesis of this compound: A Detailed Protocol
The most common and straightforward method for the preparation of this compound is the direct bromination of 1,1-diethoxypropane (propionaldehyde diethyl acetal)[3]. This reaction proceeds via an enol ether intermediate under acidic conditions, followed by electrophilic attack by bromine.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
1,1-Diethoxypropane
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,1-diethoxypropane in dichloromethane, cooled to 0 °C in an ice bath, add bromine dropwise with stirring. The reaction is typically conducted at low temperatures to minimize side reactions[3].
-
Maintain the reaction mixture at 0 °C and monitor the progress by TLC or GC. The disappearance of the starting material indicates the completion of the reaction.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
The Synthetic Utility of this compound
The dual functionality of this compound makes it a powerful tool in the synthesis of a variety of important organic molecules.
Precursor to Aldehydes and Ketones via Grignard Reactions
The bromine atom in this compound can be readily displaced by organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. Subsequent acid-catalyzed hydrolysis of the acetal unveils the aldehyde functionality, providing a versatile route to a wide range of substituted aldehydes and, through further reactions, ketones[3][5].
Workflow for Grignard Reaction and Deprotection:
Caption: Workflow for the synthesis of substituted aldehydes.
Illustrative Protocol: Synthesis of a Secondary Alcohol
-
Prepare the Grignard reagent from the desired alkyl or aryl halide and magnesium turnings in anhydrous ether[6].
-
To a solution of this compound in anhydrous ether at a low temperature (e.g., 0 °C), add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether, and wash the combined organic layers with brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate.
-
The resulting acetal can be hydrolyzed by stirring with a dilute acid (e.g., 1M HCl) in a suitable solvent like THF or acetone to yield the corresponding aldehyde, which can then be reduced to the secondary alcohol.
Synthesis of α,β-Unsaturated Aldehydes
Under basic conditions, this compound readily undergoes dehydrobromination via an E2 mechanism to form 1,1-diethoxy-2-propene[3]. Subsequent acid-catalyzed hydrolysis of the enol ether acetal furnishes acrolein, a valuable α,β-unsaturated aldehyde. This methodology can be extended to synthesize a variety of substituted α,β-unsaturated aldehydes, which are key building blocks in Diels-Alder reactions and Michael additions[7].
Mechanism of Elimination and Hydrolysis:
Caption: Pathway to α,β-unsaturated aldehydes.
Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its functional groups. Nucleophilic substitution at the C2 position can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile[8]. The presence of the adjacent acetal can influence the reaction pathway through steric and electronic effects. The hydrolysis of the acetal group proceeds via a well-established acid-catalyzed mechanism involving the formation of a resonance-stabilized oxocarbenium ion intermediate.
Safety and Handling
This compound is a chemical that requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands out as a highly effective and versatile chemical intermediate in organic synthesis. Its ability to act as a protected aldehyde synthon, coupled with the reactivity of the secondary bromide, provides synthetic chemists with a powerful tool for the construction of a diverse array of molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.
References
- 1. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 3400-55-3 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
The Versatile Acetal: A Guide to Heterocyclic Synthesis with 2-Bromo-1,1-diethoxypropane
Introduction: Unlocking the Potential of a Unique C3 Synthon
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the discerning chemist, 2-bromo-1,1-diethoxypropane emerges as a particularly versatile and underutilized C3 synthon. Its unique structural feature, a masked aldehyde functionality protected as a diethyl acetal and an adjacent secondary bromide, offers a powerful handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of key five- and six-membered heterocycles, namely pyrazoles, isoxazoles, and pyridazines.
The strategic advantage of employing this compound lies in its ability to act as a precursor to reactive 1,3- and 1,4-dicarbonyl synthons under controlled conditions. The acetal group provides stability during initial nucleophilic substitutions or manipulations at the bromine-bearing carbon, and can be deprotected in situ to unveil a reactive aldehyde. This controlled reactivity allows for a stepwise and logical construction of complex heterocyclic systems. This document will detail the underlying mechanistic principles, provide robust experimental protocols, and offer insights into the practical application of this valuable reagent for researchers, scientists, and professionals in drug development.
I. Synthesis of Pyrazoles: A Modern Approach to a Privileged Scaffold
Pyrazoles are a well-established class of five-membered, nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, remains a widely used method.[1] this compound provides an elegant entry into this reaction manifold by serving as a masked equivalent of a β-ketoaldehyde.
Mechanistic Rationale
The synthesis of a pyrazole using this compound and hydrazine proceeds through a tandem reaction sequence. The initial step involves the nucleophilic substitution of the bromide by a suitable carbon nucleophile, followed by in-situ hydrolysis of the acetal to unmask the aldehyde. This generated 1,3-dicarbonyl equivalent then undergoes the classical cyclocondensation with hydrazine.
A more direct and efficient approach involves the reaction with a substituted hydrazine, where one nitrogen atom acts as a nucleophile to displace the bromide, and the other participates in the subsequent cyclization.
Diagram 1: Proposed Mechanistic Pathway for Pyrazole Synthesis
Caption: Proposed reaction pathway for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole
This protocol details a representative synthesis of a substituted pyrazole from this compound and phenylhydrazine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 211.10 | 2.11 g | 10 mmol |
| Phenylhydrazine | 108.14 | 1.08 g | 10 mmol |
| Ethanol | 46.07 | 20 mL | - |
| Acetic Acid | 60.05 | 1 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.11 g, 10 mmol) and ethanol (20 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by the addition of acetic acid (1 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-methyl-1-phenyl-1H-pyrazole.
II. Isoxazole Synthesis: Accessing Five-Membered Oxygen-Nitrogen Heterocycles
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are present in several clinically used drugs and exhibit a wide range of biological activities.[2] The most common synthetic route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[3] Similar to the pyrazole synthesis, this compound can serve as a masked 1,3-dicarbonyl synthon for the construction of the isoxazole ring.
Mechanistic Considerations
The reaction of this compound with hydroxylamine is believed to proceed through an initial nucleophilic attack of the hydroxylamine nitrogen on the carbon bearing the bromine atom. Subsequent in-situ hydrolysis of the acetal under acidic conditions reveals the aldehyde, which then undergoes intramolecular condensation with the oxime intermediate, followed by dehydration to yield the aromatic isoxazole ring.
Diagram 2: Experimental Workflow for Isoxazole Synthesis
Caption: A streamlined workflow for the synthesis of isoxazoles.
Experimental Protocol: Synthesis of 3-Methylisoxazole
This protocol provides a general procedure for the synthesis of 3-methylisoxazole from this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 211.10 | 2.11 g | 10 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 0.76 g | 11 mmol |
| Sodium Acetate | 82.03 | 0.90 g | 11 mmol |
| Ethanol | 46.07 | 25 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 0.5 mL | - |
| Sodium Carbonate (sat. aq.) | 105.99 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in ethanol (25 mL) with stirring.
-
Add this compound (2.11 g, 10 mmol) to the mixture.
-
Add concentrated hydrochloric acid (0.5 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (eluent: 2:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the flask to room temperature and carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure 3-methylisoxazole.
III. Pyridazine Synthesis: Constructing the 1,2-Diazine Core
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are known to possess a range of biological activities, including antihypertensive and anticancer properties. A common route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. While this compound is a C3 synthon, it can be strategically employed to construct a 1,4-dicarbonyl precursor.
Synthetic Strategy and Mechanistic Insight
A plausible strategy involves the initial reaction of this compound with a suitable enolate or its equivalent to form a 4-alkoxy-1,1-diethoxy intermediate. Subsequent hydrolysis of the acetal and the alkoxy group would generate the required 1,4-dicarbonyl compound, which can then be cyclized with hydrazine.
A more direct, albeit challenging, approach would involve a [3+3] annulation strategy with a suitable three-atom component. However, for the purpose of a reliable protocol, the stepwise construction of the 1,4-dicarbonyl intermediate is recommended.
Diagram 3: Logical Relationship in Pyridazine Synthesis
Caption: Logical steps for the synthesis of pyridazines.
Exemplary Protocol: Synthesis of 3,6-Dimethylpyridazine
This protocol outlines a two-step procedure for the synthesis of a substituted pyridazine.
Step 1: Synthesis of Hexane-2,5-dione (a 1,4-dicarbonyl compound)
-
Generate the lithium enolate of acetone by reacting acetone with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like THF.
-
Slowly add a solution of this compound in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, the crude product is subjected to acidic hydrolysis (e.g., with dilute HCl) to convert the acetal to the corresponding ketone, yielding hexane-2,5-dione.
Step 2: Synthesis of 3,6-Dimethylpyridazine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Hexane-2,5-dione | 114.14 | 1.14 g | 10 mmol |
| Hydrazine Hydrate | 50.06 | 0.5 g | 10 mmol |
| Ethanol | 46.07 | 15 mL | - |
| Acetic Acid | 60.05 | 0.5 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve hexane-2,5-dione (1.14 g, 10 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (0.5 g, 10 mmol) and a catalytic amount of acetic acid (0.5 mL).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield 3,6-dimethylpyridazine.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a variety of important heterocyclic systems. Its ability to act as a masked 1,3-dicarbonyl synthon provides a convenient entry to pyrazoles and isoxazoles. Furthermore, through strategic bond formation, it can be elaborated into precursors for more complex heterocycles like pyridazines. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this reagent. Future investigations could focus on expanding the scope of these reactions to include a wider range of substituted hydrazines and binucleophiles, as well as exploring its use in the synthesis of other heterocyclic scaffolds. The development of one-pot procedures that avoid the isolation of intermediates will further enhance the synthetic utility of this valuable reagent in the ongoing quest for novel and medicinally relevant molecules.
References
Application Notes & Protocols: The Synthetic Utility of 2-Bromo-1,1-diethoxypropane in Nucleophilic Substitution Reactions
Abstract: This document provides a detailed technical guide for researchers, synthetic chemists, and drug development professionals on the application of 2-bromo-1,1-diethoxypropane in nucleophilic substitution reactions. We will explore the mechanistic underpinnings of its reactivity, its strategic role as an acetone acetal equivalent, and provide field-proven, step-by-step protocols for its use in constructing valuable ketoacetal intermediates and their subsequent conversion to functionalized ketones.
Foundational Concepts: Understanding this compound
This compound (CAS No: 3400-55-3) is a halogenated acetal that serves as a versatile building block in modern organic synthesis.[1] Structurally, it features a bromine atom on the second carbon of a propane chain, with the terminal carbon protected as a diethyl acetal. This unique arrangement makes it a stable, easy-to-handle synthetic equivalent of the highly reactive bromoacetone. The diethoxy group functions as a robust protecting group for a ketone, which can be unveiled in a later synthetic step under acidic conditions.[2][3]
The primary synthetic value of this reagent lies in its ability to undergo nucleophilic substitution at the bromine-bearing carbon, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reaction is the gateway to a diverse range of α-substituted ketones.
Key Physicochemical Properties
A summary of the essential properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅BrO₂ | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| CAS Number | 3400-55-3 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~65°C at 0.3 mmHg | [4] |
Mechanistic Rationale: The Dominance of the Sₙ1 Pathway
A nuanced understanding of the reaction mechanism is critical to optimizing reaction conditions and predicting outcomes. While the bromine atom is located on a secondary carbon, the substitution reaction of this compound does not typically follow a classic Sₙ2 pathway.
Causality Behind the Mechanism: The carbon atom bonded to the bromine is sterically encumbered by the adjacent bulky diethoxy acetal group. This steric hindrance significantly impedes the backside attack required for an Sₙ2 mechanism.[2] Consequently, the reaction proceeds predominantly through a unimolecular (Sₙ1) pathway.[2]
The Sₙ1 mechanism involves a two-step process:
-
Rate-Determining Step: Spontaneous, slow dissociation of the carbon-bromine bond to form a bromide ion (a good leaving group) and a secondary carbocation intermediate.[5][6]
-
Fast Step: Rapid attack of the nucleophile on the planar carbocation to form the final substitution product.[5][7]
The viability of this pathway hinges on the stability of the carbocation intermediate. The adjacent oxygen atoms of the diethoxy group play a crucial role in stabilizing the positive charge on the carbocation through both resonance (donation of a lone pair) and inductive effects, thereby lowering the activation energy of the first step.[2] This electronic stabilization makes the Sₙ1 pathway kinetically favorable over the sterically hindered Sₙ2 alternative.
Caption: The Sₙ1 mechanism for this compound.
Synthetic Strategy: A Two-Stage Approach to Functionalized Ketones
The utility of this compound is best demonstrated in a two-stage synthetic sequence that provides access to a wide array of α-ketoacetals and their corresponding ketones.[8][9]
-
Stage 1: Nucleophilic Substitution. The bromoacetal is treated with a suitable nucleophile (e.g., Grignard reagents, organolithium compounds, cyanides, alkoxides) to displace the bromide and form a new, stable α-substituted acetal.
-
Stage 2: Acetal Deprotection. The resulting acetal is hydrolyzed under aqueous acidic conditions to unmask the ketone functionality, yielding the final product.[10][11][12]
This powerful sequence allows chemists to formally achieve the nucleophilic substitution of an enolate equivalent, a transformation that is often challenging to perform directly.
Caption: Overall synthetic workflow using the bromoacetal reagent.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any new procedure.
Safety Precautions
-
Hazard Profile: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Handle only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Reactions: Many nucleophiles, such as organometallics, are highly reactive and may be pyrophoric. Handle under a dry, inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 1,1-Diethoxy-2-phenylpropane via Grignard Reaction (Sₙ1)
This protocol details a representative nucleophilic substitution using phenylmagnesium bromide.
Materials & Equipment:
-
This compound
-
Phenylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stirrer, dropping funnel, three-necked round-bottom flask, inert atmosphere setup (N₂/Ar), ice-water bath.
Procedure:
-
Setup: Assemble the dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert atmosphere line.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the phenylmagnesium bromide solution (1.1-1.2 eq) to the dropping funnel. Add the Grignard reagent to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aq. NaHCO₃ and brine.[4]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude product (1,1-diethoxy-2-phenylpropane) by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Deprotection to 1-Phenylpropan-2-one (Phenylacetone)
This protocol describes the acid-catalyzed hydrolysis of the acetal product from Protocol 1.
Materials & Equipment:
-
1,1-Diethoxy-2-phenylpropane (from Protocol 1)
-
Acetone
-
Dilute hydrochloric acid (e.g., 1-3 M HCl) or a catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, condenser (if heating).
Procedure:
-
Setup: In a round-bottom flask, dissolve the 1,1-diethoxy-2-phenylpropane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add the acid catalyst. If using aqueous HCl, add it until the solution is acidic to pH paper (pH 1-2). If using p-TsOH, add a catalytic amount (e.g., 0.1 eq).
-
Reaction: Stir the solution at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction. Monitor the disappearance of the starting material by TLC or GC.[3]
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by adding saturated aq. NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the resulting mixture with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude ketone (1-phenylpropan-2-one) can be purified by distillation or chromatography as needed.
References
- 1. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3400-55-3 [smolecule.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Give the mechanism for the reaction of 2-bromo-2-methylpropane with aqueo.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: 2-Bromo-1,1-diethoxypropane as a Versatile Synthetic Equivalent for the 3-Oxopropyl Cation
Abstract
This technical guide provides a comprehensive protocol for the application of 2-Bromo-1,1-diethoxypropane as a robust synthetic tool in organic chemistry. Primarily, it serves as a stable and reactive precursor to the 3-oxopropyl cation, a valuable three-carbon building block for forming complex organic molecules. The diethyl acetal functionality effectively protects a terminal aldehyde, allowing the secondary bromide to undergo nucleophilic substitution reactions to form new carbon-carbon bonds. Subsequent hydrolysis readily unmasks the aldehyde for further transformations. This document details the physicochemical properties, a step-by-step protocol for enolate alkylation, mechanistic insights, safety procedures, and troubleshooting for researchers in synthetic chemistry and drug development.
Introduction and Scientific Principle
This compound (also known as β-bromopropionaldehyde diethyl acetal) is a bifunctional reagent of significant utility in organic synthesis.[1] Its structure incorporates a reactive secondary bromide and a stable diethyl acetal. This arrangement allows it to function as a synthetic equivalent (synthon) for an electrophilic 3-oxopropyl group.
The core principle of its application lies in a two-stage process:
-
Nucleophilic Alkylation: The carbon-bromine bond is susceptible to nucleophilic attack, typically via an SN2 mechanism, by a wide range of nucleophiles such as enolates, Grignard reagents, or organolithium compounds.[1] This step efficiently forges a new carbon-carbon bond.
-
Acetal Deprotection: The diethyl acetal group is a robust protecting group for the aldehyde functionality, stable to basic and nucleophilic conditions used in the alkylation step. Following C-C bond formation, the acetal can be easily hydrolyzed under mild acidic conditions to reveal the terminal aldehyde.
This strategy is instrumental in the synthesis of γ-ketoaldehydes, 1,4-dicarbonyl compounds, and other complex molecular scaffolds that are precursors to heterocycles and natural products.[1]
Physicochemical & Safety Data
Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3400-55-3 | [2][3][4] |
| Molecular Formula | C₇H₁₅BrO₂ | [1][2] |
| Molecular Weight | 211.1 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 69 °C @ 2 Torr | [3] |
| Density | 1.236 g/cm³ | [3] |
| Refractive Index | 1.446 | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1][5] |
GHS Hazard and Safety Information
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | STOT SE (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Source: Aggregated GHS data.[2][3]
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[6] Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
Detailed Experimental Protocol: Synthesis of a γ-Keto Ester via Enolate Alkylation
This protocol describes the alkylation of a ketone enolate with this compound, followed by deprotection to yield a 1,4-dicarbonyl compound. Cyclohexanone is used as a representative substrate.
Reaction Scheme
Caption: Overall two-step synthesis of a 1,4-dicarbonyl compound.
Materials and Reagents
| Reagent/Material | Grade | Quantity | Supplier |
| Diisopropylamine | Anhydrous, ≥99.5% | 1.1 eq | Standard |
| n-Butyllithium | 2.5 M in hexanes | 1.05 eq | Standard |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Per reaction scale | Standard |
| Cyclohexanone | ≥99.5% | 1.0 eq | Standard |
| This compound | 97% | 1.2 eq | Standard |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Per reaction scale | Standard |
| Saturated aq. NH₄Cl | Reagent Grade | Per reaction scale | Standard |
| Diethyl Ether | Anhydrous | Per reaction scale | Standard |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Per reaction scale | Standard |
| Round-bottom flasks, magnetic stirrer, syringes, septa, argon/nitrogen line | N/A | N/A | N/A |
Step-by-Step Methodology
Part A: Alkylation via Lithium Enolate Formation
-
LDA Preparation (In situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (approx. 0.4 M final concentration). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly, add n-butyllithium (1.05 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add this compound (1.2 eq) dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Reaction Quench and Work-up: Cool the flask to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the alkylated acetal intermediate. Purification can be achieved via column chromatography on silica gel if necessary.
Part B: Acetal Hydrolysis (Deprotection)
-
Reaction Setup: Dissolve the crude alkylated acetal intermediate in a mixture of acetone and 1 M aqueous HCl (e.g., a 4:1 v/v ratio).
-
Hydrolysis: Stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: The acetal is labile under acidic conditions. The acid catalyzes the hydrolysis, converting the acetal back to the parent aldehyde.
-
-
Work-up and Isolation: Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(3-oxopropyl)cyclohexan-1-one.
Experimental Workflow and Mechanism
Workflow Visualization
Caption: Step-by-step experimental workflow from setup to final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Alkylated Product | 1. Incomplete enolate formation (inactive base, wet solvent/reagents).2. LDA is sterically hindered and may react slowly or poorly with very hindered ketones.3. Competing E2 elimination of the alkyl bromide. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the n-BuLi solution before use.2. Consider using a smaller base like NaH or KHMDS for hindered substrates.3. Maintain low temperatures during addition and consider a more reactive alkyl iodide (prepared in situ with NaI if necessary). |
| Polyalkylation Observed | Use of a protic solvent or a weaker base (e.g., alkoxides) that establishes an equilibrium with the ketone and enolate. | Use a full equivalent of a strong, non-nucleophilic base like LDA in an aprotic solvent (THF) to ensure irreversible and complete enolate formation.[9] |
| Incomplete Hydrolysis | 1. Insufficient acid catalyst or reaction time.2. The intermediate is not soluble enough in the reaction medium. | 1. Add a small amount of additional acid or increase the reaction time. Gentle warming can also be applied.2. Add a co-solvent like THF to improve solubility. |
| Side Product from Elimination | The base (LDA) may have dehydrohalogenated the this compound to form an α,β-unsaturated acetal.[1] | Ensure the alkylating agent is added to the pre-formed enolate solution; do not mix the base and alkylating agent directly. Maintain low temperatures. |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected three-carbon aldehyde chain onto a nucleophilic carbon center. The protocol detailed herein, focusing on the alkylation of a ketone enolate, demonstrates a reliable method for the synthesis of 1,4-dicarbonyl compounds. The straightforward nature of the reaction, combined with the stability of the acetal protecting group and the ease of its removal, underscores the reagent's value in modern organic synthesis for constructing complex molecular architectures.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes & Protocols: 2-Bromo-1,1-diethoxypropane as a Bifunctional Acetal Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the chemical utility of 2-Bromo-1,1-diethoxypropane. While primarily recognized as a versatile synthetic intermediate, we explore its theoretical application as a specialized acetal protecting group for hydroxyl functionalities. This guide will first detail the established synthesis and reactivity of this compound, followed by a theoretically grounded protocol for its use in alcohol protection, including reaction mechanisms, stability profiles, and deprotection strategies. The causality behind experimental choices and potential challenges are emphasized to provide a comprehensive resource for researchers.
Introduction to this compound: A Synthon with Dual Reactivity
This compound, also known as 2-bromopropionaldehyde diethyl acetal, is an organic compound featuring two key functional groups: an acetal and a secondary bromide.[1][2] This bifunctionality makes it a valuable precursor in various organic syntheses. The acetal group serves as a masked aldehyde, stable under basic and nucleophilic conditions, while the bromine atom provides a reactive site for nucleophilic substitution or elimination reactions.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅BrO₂ |
| Molecular Weight | 211.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 69 °C @ 2 Torr |
| Density | ~1.236 g/cm³ |
| CAS Number | 3400-55-3 |
Data sourced from PubChem and other chemical suppliers.[2]
The primary documented applications of this compound involve leveraging the reactivity of the C-Br bond. For instance, it is used as a precursor for α,β-unsaturated aldehydes through base-catalyzed dehydrohalogenation.[1] The acetal functionality protects the aldehyde from premature reactions during these transformations.[1]
Established Synthesis of this compound
The most common synthetic route to this compound is the direct bromination of 1,1-diethoxypropane (propionaldehyde diethyl acetal). This reaction is typically performed in a chlorinated solvent at low temperatures to control selectivity and minimize side reactions.[1]
Figure 1: General workflow for the synthesis of this compound.
Theoretical Application: this compound as a Protecting Group for Alcohols
While not a conventional protecting group, the acetal structure of this compound allows for a theoretical application in the protection of hydroxyl groups via a transacetalization reaction. This would result in a mixed bromoacetal, offering a unique combination of stability and a latent reactive handle (the bromine atom) for subsequent transformations.
Proposed Mechanism of Protection: Acid-Catalyzed Transacetalization
The protection of a generic alcohol (R-OH) would proceed via an acid-catalyzed exchange of one of the ethoxy groups of this compound with the incoming alcohol. The reaction is reversible and would require the removal of the ethanol byproduct to drive the equilibrium towards the formation of the protected alcohol.[3][4]
The mechanism involves the following steps:
-
Protonation of an ethoxy oxygen by an acid catalyst.
-
Elimination of ethanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack of the alcohol (R-OH) on the carbocation.
-
Deprotonation to yield the mixed acetal and regenerate the acid catalyst.
Figure 2: Proposed workflow for the protection of an alcohol using this compound.
Stability Profile of the Protected Alcohol
The resulting mixed bromoacetal is expected to exhibit stability characteristics typical of acetals:
-
Stable under basic and nucleophilic conditions: Acetals are generally unreactive towards bases, organometallic reagents (e.g., Grignard reagents), and hydrides.[5][6]
-
Stable to many oxidizing and reducing agents.
-
Labile under acidic conditions: The acetal linkage is susceptible to hydrolysis in the presence of aqueous acid.[3]
The presence of the α-bromo substituent may influence the stability. The electron-withdrawing nature of the bromine could potentially destabilize the adjacent oxocarbenium ion intermediate formed during acid-catalyzed cleavage, possibly requiring stronger acidic conditions for deprotection compared to standard acetals.
Proposed Protocol for Alcohol Protection
Objective: To protect a primary alcohol using this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Substrate (e.g., Benzyl Alcohol) | 108.14 | 1.08 g | 10.0 mmol |
| This compound | 211.10 | 2.53 g | 12.0 mmol |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 17 mg | 0.1 mmol |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Molecular Sieves (4Å) | - | 5 g | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate and anhydrous dichloromethane.
-
Add this compound and activated 4Å molecular sieves.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture to remove the molecular sieves, and wash the sieves with a small amount of dichloromethane.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Mechanism and Protocol for Deprotection
Deprotection would be achieved by acid-catalyzed hydrolysis, which is the reverse of the protection mechanism. The presence of excess water drives the equilibrium back to the starting alcohol and 2-bromopropionaldehyde.
Figure 3: Proposed workflow for the deprotection of the mixed bromoacetal.
Protocol for Deprotection:
Objective: To regenerate the alcohol from its bromoacetal protected form.
Materials:
| Reagent | Concentration | Amount |
| Protected Alcohol | - | 10.0 mmol |
| Tetrahydrofuran (THF) | - | 40 mL |
| Water | - | 10 mL |
| Hydrochloric Acid (HCl) | 2 M | 5 mL |
Procedure:
-
Dissolve the protected alcohol in a mixture of THF and water in a round-bottom flask.
-
Add the 2 M hydrochloric acid solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC. Gentle heating may be required if the reaction is sluggish.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Authoritative Grounding and Causality in Experimental Design
The protocols described are based on well-established principles of acetal chemistry.[3]
-
Choice of Acid Catalyst: p-Toluenesulfonic acid is a commonly used, non-nucleophilic strong acid catalyst for acetal formation. Its use in catalytic amounts minimizes side reactions.
-
Removal of Byproducts: The formation of acetals is an equilibrium process.[3] The use of molecular sieves is crucial to sequester the ethanol byproduct, thereby driving the reaction to completion according to Le Châtelier's principle.
-
Inert Atmosphere: While not strictly necessary for all substrates, conducting the protection reaction under an inert atmosphere prevents the introduction of atmospheric moisture, which could compete with the alcohol nucleophile and inhibit the reaction.
-
Aqueous Acid for Deprotection: The deprotection relies on hydrolysis, making the presence of water essential. An acid catalyst is required to initiate the cleavage of the acetal.[3]
Trustworthiness and Self-Validation
The success of both the protection and deprotection steps can be readily validated using standard analytical techniques:
-
TLC: Monitoring the disappearance of the starting material and the appearance of a new spot for the product.
-
NMR Spectroscopy (¹H and ¹³C): Confirmation of the structure of the protected and deprotected compounds by observing characteristic shifts in the proton and carbon signals. For the protected alcohol, one would expect to see new signals corresponding to the bromoacetal moiety.
-
Mass Spectrometry: Verification of the molecular weight of the products.
Conclusion and Future Perspectives
While this compound is a well-established synthetic precursor, its application as a protecting group for alcohols is not widely documented and remains a theoretical proposition. The protocols provided herein are based on sound chemical principles but would require empirical validation and optimization for specific substrates. The primary drawback of this hypothetical protecting group is the potential for undesired side reactions involving the reactive C-Br bond. However, for a synthetic route that requires a subsequent transformation at this position, this "protecting group" could serve as a valuable bifunctional linker. Further research is needed to explore the practical utility and substrate scope of this reagent in the context of alcohol protection.
References
Grignard reaction with "2-Bromo-1,1-diethoxypropane"
Application Note & Protocol
Topic: Grignard Reaction with 2-Bromo-1,1-diethoxypropane: A Comprehensive Guide to the Synthesis and Application of a Propanal Enolate Equivalent
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the formation and utilization of the Grignard reagent derived from this compound. This organometallic species, (1,1-diethoxypropan-2-yl)magnesium bromide, serves as a versatile and powerful nucleophilic synthon, effectively acting as a protected equivalent of a propanal enolate. We will explore the fundamental principles governing its formation, its reactivity profile with various electrophiles, and potential side reactions. This guide presents field-proven, step-by-step protocols for the synthesis of the Grignard reagent, its subsequent reaction with electrophiles, and the final deprotection to reveal the desired functional group. The causality behind critical experimental choices is explained to ensure robust and reproducible outcomes.
Scientific Principles and Mechanistic Overview
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[1] The use of this compound as a precursor offers the distinct advantage of introducing a protected three-carbon aldehyde fragment.
Formation and Structure of the Grignard Reagent
The Grignard reagent is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[2] This reaction transforms the electrophilic α-carbon of the alkyl bromide into a highly nucleophilic, carbanion-like center.[3]
Reaction: CH3-CH(Br)-CH(OEt)2 + Mg --(anhydrous ether)--> CH3-CH(MgBr)-CH(OEt)2
The reaction must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will readily react with protic solvents like water or alcohols, leading to its destruction.[4][5] Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They are not only aprotic but also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center.[2][3]
In solution, the Grignard reagent exists in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[6] For most synthetic applications, it is sufficient to represent the reagent as RMgX.[6]
The Acetal as a Robust Protecting Group
A key feature of this reagent is the diethyl acetal functionality, which serves as a protecting group for an aldehyde. Acetals are stable under the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[4] This stability allows the nucleophilic carbon to react selectively with an external electrophile without intramolecular interference. Following the desired C-C bond formation, the acetal can be easily hydrolyzed under mild acidic conditions to unveil the aldehyde.[7]
Reactivity and Potential Side Reactions
The primary reactivity of (1,1-diethoxypropan-2-yl)magnesium bromide is as a potent carbon nucleophile. It readily attacks a wide range of electrophilic centers, including the carbonyl carbons of aldehydes, ketones, esters, and carbon dioxide, as well as the carbon atoms of epoxides.[8]
However, several side reactions can compete with the desired nucleophilic addition, potentially lowering the yield:
-
Enolization: If the target electrophile is a sterically hindered ketone with acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate. Upon workup, this results in the recovery of the starting ketone.[9][10]
-
Reduction: For sterically hindered ketones, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[9]
-
Wurtz Coupling: The Grignard reagent can react with any remaining this compound to form a dimer. This is often minimized by the slow addition of the alkyl halide to the magnesium suspension.
Experimental Protocols and Methodologies
Safety Precaution: Grignard reactions are exothermic and can be vigorous. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Diethyl ether is extremely flammable.
Physicochemical Data of Starting Material
| Property | Value | Reference |
| IUPAC Name | This compound | [11] |
| Molecular Formula | C₇H₁₅BrO₂ | [11] |
| Molecular Weight | 211.10 g/mol | [11] |
| CAS Number | 3400-55-3 | [11] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 75-77 °C at 15 mmHg |
Protocol 1: Preparation of (1,1-diethoxypropan-2-yl)magnesium bromide
This protocol details the formation of the Grignard reagent in anhydrous diethyl ether.
Caption: Workflow for Grignard reagent preparation.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | Reactant |
| Iodine | I₂ | 253.81 | 1 crystal | Catalyst | Initiator |
| This compound | C₇H₁₅BrO₂ | 211.10 | 21.11 g | 0.100 | Reactant |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - | Solvent |
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This step helps to remove the passivating magnesium oxide layer.[1] Allow the flask to cool to room temperature.
-
Solvent Addition: Add approximately 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.
-
Initiation and Addition: Dissolve the this compound in the remaining 120 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add ~5-10 mL of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. The solution will become cloudy and gray.[1]
-
Maintaining the Reaction: Once the reaction has started, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color. Cool the solution to room temperature; it is now ready for use in the next step.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with benzaldehyde to form 1-phenyl-2,2-diethoxy-1-propanol.
Caption: Workflow for reaction and work-up.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |
| Grignard Solution | - | - | ~0.100 mol | 0.100 | Nucleophile |
| Benzaldehyde | C₇H₆O | 106.12 | 9.55 g (9.2 mL) | 0.090 | Electrophile |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 50 mL | - | Solvent |
| Sat. aq. Ammonium Chloride | NH₄Cl | 53.49 | ~100 mL | - | Quenching Agent |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |
-
Electrophile Addition: Cool the prepared Grignard solution in an ice-water bath to 0 °C. Dissolve the benzaldehyde (using a slight substoichiometric amount relative to the Grignard reagent) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt. A white precipitate will form.[12] Continue adding the NH₄Cl solution until the bubbling ceases and two distinct layers are visible.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether (~50 mL each).
-
Purification: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. This product can be purified further by column chromatography on silica gel if necessary.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or solvent.- Passivated magnesium surface. | - Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[1][13] |
| Low Yield of Product | - Incomplete Grignard formation.- Titration of Grignard was not performed, leading to incorrect stoichiometry.- Side reactions (enolization, reduction).[9][10] | - Ensure reflux is maintained after addition to complete the formation.- (Optional but recommended) Titrate a small aliquot of the Grignard reagent before adding the electrophile.- Add the electrophile at a low temperature (0 °C or below). |
| Significant Biphenyl-like Side Product | - Wurtz coupling reaction occurred. | - Ensure slow, dropwise addition of the alkyl halide solution to the magnesium. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-1,1-diethoxypropane in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling a Versatile Synthetic Building Block
In the intricate landscape of pharmaceutical development, the efficiency and modularity of synthetic routes are paramount. The journey from a promising molecular fragment to a lead compound often hinges on the availability of versatile chemical building blocks.[1][2][3] 2-Bromo-1,1-diethoxypropane (CAS No: 3400-55-3) has emerged as a significant reagent in this context.[4] Structurally, it is characterized by a propane backbone featuring a bromine atom at the C2 position and a diethyl acetal at the C1 position.[5][6] This unique arrangement provides two critical, orthogonally reactive sites: a protected aldehyde and a secondary alkyl bromide. This bifunctionality allows for sequential and controlled chemical transformations, making it an invaluable precursor for a diverse range of complex molecules and pharmaceutical intermediates.[4]
This guide provides an in-depth exploration of the chemical behavior of this compound and offers detailed protocols for its application, designed for researchers and scientists in drug discovery and process development.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 3400-55-3 | ECHEMI[7] |
| Molecular Formula | C₇H₁₅BrO₂ | PubChem[5] |
| Molecular Weight | 211.10 g/mol | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[6] |
| Boiling Point | 69 °C @ 2 Torr | ECHEMI[7] |
| Density | 1.236 g/cm³ | ECHEMI[7] |
| Refractive Index | 1.446 | ECHEMI[7] |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions.[5][7]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents.[8][9]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from three primary reaction pathways, which can be selectively exploited based on the chosen reaction conditions.
Figure 1: Key reactivity pathways of this compound.
-
Nucleophilic Substitution (Sₙ1 Pathway): The bromine atom is attached to a secondary carbon, which is sterically hindered by the adjacent acetal group.[4] This steric hindrance disfavors a direct backside attack typical of an Sₙ2 mechanism. Instead, reactions with nucleophiles predominantly proceed via an Sₙ1 pathway.[4] The rate-limiting step is the departure of the bromide leaving group to form a secondary carbocation intermediate.[10][11] This carbocation is stabilized by the adjacent oxygen atoms of the acetal group. The subsequent attack by a nucleophile is rapid. This mechanism is particularly relevant when using organometallic reagents to form new carbon-carbon bonds.[4]
-
Elimination (E2 Pathway): In the presence of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), this compound undergoes an E2 elimination reaction.[4] The base abstracts a proton from the C1 carbon, leading to the concurrent formation of a double bond and expulsion of the bromide ion.[4] This pathway is a reliable method for synthesizing α,β-unsaturated aldehyde precursors.[4]
-
Acetal Hydrolysis: The diethyl acetal serves as a robust protecting group for the aldehyde functionality. It is stable under basic and nucleophilic conditions but can be readily cleaved under aqueous acidic conditions (e.g., HCl, H₂SO₄) to regenerate the parent aldehyde.[4] This deprotection step is typically performed after modifications at the C2 position have been completed.
Application & Protocols in Pharmaceutical Synthesis
Application 1: Synthesis of α-Aryl Propionaldehyde Derivatives
One of the most powerful applications of this compound is in the synthesis of α-substituted aldehydes via carbon-carbon bond formation. These motifs are common in various pharmacologically active molecules. The following protocol details a Grignard reaction, a cornerstone of C-C bond formation.
Protocol 1: Synthesis of 2-Phenyl-1,1-diethoxypropane via Grignard Reaction
This protocol describes the reaction of this compound with phenylmagnesium bromide, followed by acidic hydrolysis to yield α-phenylpropionaldehyde, a valuable intermediate.
Figure 2: Experimental workflow for the synthesis of α-phenylpropionaldehyde.
Materials & Equipment:
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate, Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere, add magnesium turnings (1.2 eq.) to a flame-dried three-necked flask equipped with a condenser and magnetic stirrer.
-
Add anhydrous THF to cover the magnesium.
-
Add a small portion of bromobenzene (1.1 eq.) dissolved in anhydrous THF via a dropping funnel. If the reaction does not initiate, gently warm the flask.
-
Once initiated (cloudy appearance, gentle reflux), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, stir for 1 hour at room temperature.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of the bromoacetal dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Acetal Hydrolysis:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.[13]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal intermediate.[13]
-
To the crude intermediate, add 1M HCl and stir vigorously at room temperature for 1-2 hours until TLC analysis indicates complete conversion.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude aldehyde product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure α-phenylpropionaldehyde.[13]
-
| Parameter | Illustrative Value |
| Scale | 10 mmol |
| Typical Yield | 65-80% (over 2 steps) |
| Purity | >95% (by ¹H NMR) |
Application 2: Synthesis of α,β-Unsaturated Aldehyde Precursors
The elimination pathway provides access to enol ether intermediates, which are direct precursors to valuable α,β-unsaturated aldehydes upon hydrolysis.
Protocol 2: Elimination via Potassium tert-Butoxide to form 1,1-Diethoxy-1-propene
Figure 3: Simplified mechanism of the E2 elimination reaction.
Materials & Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq.) and anhydrous THF.
-
Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.
-
-
Addition:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold t-BuOK slurry over 30 minutes. A color change and/or precipitate formation may be observed.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction for the disappearance of the starting material by GC-MS or TLC.
-
-
Work-up:
-
Quench the reaction by pouring it into a separatory funnel containing cold saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[14]
-
-
Purification:
-
Filter off the drying agent and carefully concentrate the filtrate by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.
-
The resulting crude 1,1-diethoxy-1-propene can often be used in the next step (hydrolysis to crotonaldehyde) without further purification. If necessary, it can be purified by vacuum distillation.[14]
-
Conclusion
This compound stands out as a highly effective and strategic building block for the synthesis of pharmaceutical intermediates. Its capacity for undergoing selective nucleophilic substitution and elimination reactions, combined with a stable protecting group for the aldehyde, allows for the precise and predictable construction of complex molecular architectures. The protocols detailed herein provide a practical framework for leveraging this reagent's capabilities, enabling chemists to accelerate the discovery and development of novel therapeutic agents. As with all reactive chemicals, a thorough risk assessment and adherence to strict safety protocols are essential for its successful implementation in the laboratory.[15]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 3400-55-3 [smolecule.com]
- 5. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Strategic Use of 2-Bromo-1,1-diethoxypropane for Diol Protection in Complex Synthesis
Introduction: The Imperative for Orthogonal Protection in Modern Synthesis
In the realm of multistep organic synthesis, particularly within drug development and natural product synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups are transient modifications that prevent a specific functional group from reacting under a given set of conditions, allowing for chemical transformations to be performed selectively at other positions of a complex molecule. The judicious choice of a protecting group is dictated by its ease of installation, stability to a range of reaction conditions, and facile, high-yielding removal under conditions that do not compromise the integrity of the rest of the molecule.
This application note provides a comprehensive technical guide to the use of 2-bromo-1,1-diethoxypropane as a versatile reagent for the protection of 1,2- and 1,3-diols. The resulting 2-(1-bromoethyl)-substituted cyclic acetal, referred to herein as the 2,2-diethoxypropylidene acetal, offers a unique combination of stability and reactivity, providing a valuable tool for the synthetic chemist's arsenal. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-tested protocols, and discuss the strategic implications of incorporating this protecting group into synthetic routes.
Chemical Properties and Safety Information
This compound, also known as 2-bromopropionaldehyde diethyl acetal, is a colorless to pale yellow liquid.[1] Its key structural feature is the presence of a bromine atom on the carbon adjacent to the acetal functionality.
| Property | Value |
| Chemical Formula | C₇H₁₅BrO₂ |
| Molecular Weight | 211.10 g/mol [2] |
| CAS Number | 3400-55-3[2] |
| Boiling Point | 69 °C @ 2 Torr[3] |
| Density | 1.236 g/cm³[3] |
Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Mechanism of Protection and Deprotection: An In-Depth Look
The protection of a diol using this compound proceeds via a classical acid-catalyzed acetal exchange reaction. The generally accepted mechanism is outlined below:
Caption: Acid-catalyzed formation of a 2,2-diethoxypropylidene acetal.
The deprotection of the 2,2-diethoxypropylidene acetal is achieved by acid-catalyzed hydrolysis, which is the reverse of the protection mechanism. The presence of a large excess of water drives the equilibrium towards the diol and 2-bromopropionaldehyde.
Caption: Acid-catalyzed hydrolysis for the deprotection of the acetal.
The presence of the electron-withdrawing bromine atom on the α-carbon is expected to destabilize the intermediate oxocarbenium ion formed during hydrolysis.[5] This suggests that the 2,2-diethoxypropylidene acetal may be more stable to acidic conditions compared to a simple isopropylidene (acetonide) protecting group, potentially offering a wider window of compatibility with acid-mediated transformations elsewhere in the molecule.
Experimental Protocols
The following protocols are based on established procedures for the formation of analogous bromo-substituted acetals and general principles of acetal chemistry.[1] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of a 1,2-Diol (e.g., Ethylene Glycol)
Objective: To synthesize 2-(1-bromoethyl)-1,3-dioxolane.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the 1,2-diol and anhydrous toluene.
-
Add this compound followed by p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Deprotection of the 2,2-Diethoxypropylidene Acetal
Objective: To regenerate the diol from its protected form.
Materials:
-
Protected diol (1.0 equiv)
-
Aqueous acetic acid (e.g., 80% AcOH in H₂O) or a mixture of tetrahydrofuran (THF) and dilute aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol in the chosen acidic solution (e.g., aqueous acetic acid or THF/aq. HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating may be required for more stable substrates.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by column chromatography or recrystallization as needed.
Comparative Data and Strategic Considerations
The choice of a diol protecting group is a critical decision in a synthetic campaign. The following table provides a comparative overview of the 2,2-diethoxypropylidene acetal with other common diol protecting groups.
| Protecting Group | Reagent | Formation Conditions | Stability | Cleavage Conditions |
| 2,2-Diethoxypropylidene | This compound | Acid catalyst (e.g., p-TsOH), heat | Stable to basic, reductive, and many oxidative conditions. Potentially more stable to acid than acetonides. | Mild to moderate aqueous acid. |
| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane | Acid catalyst (e.g., p-TsOH, CSA) | Stable to basic and nucleophilic conditions. | Mild aqueous acid.[6] |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal | Acid catalyst (e.g., CSA, ZnCl₂) | Stable to basic conditions. | Acid hydrolysis or hydrogenolysis.[6] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chlorides (e.g., TBDMSCl, TIPSCl) | Base (e.g., imidazole, Et₃N) | Stable to a wide range of non-acidic and non-fluoride conditions. | Fluoride source (e.g., TBAF) or strong acid.[6] |
Key Advantages of the 2,2-Diethoxypropylidene Acetal:
-
Orthogonality: The potential for enhanced acid stability compared to simple acetonides could allow for selective deprotection of other acid-labile groups in its presence.
-
Functional Handle: The presence of the bromine atom provides a reactive site for further synthetic transformations, such as nucleophilic substitution or the formation of an organometallic reagent, while the diol remains protected.[7]
Conclusion
This compound is a valuable reagent for the protection of 1,2- and 1,3-diols, forming the 2,2-diethoxypropylidene acetal. This protecting group offers a robust alternative to more common acetals, with the potential for enhanced stability under acidic conditions. The protocols provided herein, based on established chemical principles, offer a starting point for the successful implementation of this protecting group strategy in complex organic synthesis. The unique combination of a stable protecting group and a reactive functional handle in the form of the bromine atom opens up new avenues for the creative design of synthetic routes in academic and industrial research.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
Alkylation of active methylene compounds with "2-Bromo-1,1-diethoxypropane"
Application Notes & Protocols
Topic: Alkylation of Active Methylene Compounds with 2-Bromo-1,1-diethoxypropane: A Strategic Approach to 1,4-Dicarbonyl Synthesis
Executive Summary
The alkylation of active methylene compounds stands as a cornerstone of carbon-carbon bond formation in organic synthesis[1]. This guide provides a comprehensive examination of the reaction using this compound, a versatile electrophile that serves as a synthetic equivalent of a 3-oxopropyl cation. The core value of this transformation lies in its ability to generate complex acetal intermediates, which upon simple hydrolysis, yield valuable 1,4-dicarbonyl compounds[2][3]. These products are pivotal precursors for the synthesis of five-membered heterocycles, such as furans and pyrroles, via the Paal-Knorr synthesis[4]. This document offers an in-depth analysis of the reaction mechanism, detailed experimental protocols, troubleshooting guidance, and data-driven insights to empower researchers in leveraging this powerful synthetic tool.
The Strategic Reagents
Active Methylene Compounds: The Nucleophile
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, or nitriles. This structural motif significantly increases the acidity of the α-hydrogens, facilitating their removal by a base to form a resonance-stabilized enolate anion[1]. This enolate is the key nucleophilic species in the alkylation reaction. The choice of the active methylene compound dictates the final structure of one part of the resulting 1,4-dicarbonyl system.
| Compound Name | Structure | pKa (in DMSO) |
| Diethyl Malonate | CH₂(COOEt)₂ | ~13[5] |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | ~11[6] |
| Acetylacetone | CH₃COCH₂COCH₃ | ~9 |
| Malononitrile | CH₂(CN)₂ | ~11 |
This compound: The Electrophile
This compound is a bromoacetal that functions as the electrophilic partner in this reaction. The bromine atom is positioned at the α-carbon relative to the acetal group, making it susceptible to nucleophilic displacement. The acetal itself is a protecting group for an aldehyde functionality. After the alkylation is complete, the diethoxy group can be easily hydrolyzed under acidic conditions to reveal a carbonyl group, making this reagent a highly effective 3-carbon building block for 1,4-dicarbonyl synthesis[7].
| Property | Value |
| IUPAC Name | This compound[8] |
| CAS Number | 3400-55-3[9] |
| Molecular Formula | C₇H₁₅BrO₂[9] |
| Molecular Weight | 211.10 g/mol [8] |
| Appearance | Liquid |
| Boiling Point | 69 °C @ 2 Torr[9] |
Reaction Mechanism and Key Considerations
The alkylation proceeds via a classic two-step sequence involving enolate formation followed by a nucleophilic substitution.
Caption: Core mechanism of the alkylation reaction.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the active methylene compound. The choice of base is critical and depends on the acidity of the substrate.
-
For highly acidic compounds (e.g., diethyl malonate, ethyl acetoacetate): Sodium ethoxide (NaOEt) in ethanol is often sufficient to generate a significant concentration of the enolate at equilibrium[5][10].
-
For less acidic substrates or to avoid side reactions: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is preferred. These bases irreversibly deprotonate the substrate, driving the reaction to completion and preventing competing reactions between the base and the alkyl halide[11][12].
Step 2: SN2 Nucleophilic Attack
The generated enolate anion acts as a potent carbon-centered nucleophile, attacking the carbon atom bearing the bromine in this compound. This occurs via an SN2 mechanism, displacing the bromide ion and forming the new C-C bond[12][13].
Key Considerations
-
C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom[14]. For the synthesis of 1,4-dicarbonyls, C-alkylation is the desired pathway. C-alkylation is generally favored under conditions that promote thermodynamic control and with softer electrophiles like alkyl bromides[14]. Using polar aprotic solvents like DMF or THF can also favor C-alkylation.
-
Multiple Alkylations: If the product of the initial alkylation still possesses an acidic proton and excess base or alkylating agent is present, a second alkylation can occur[5]. To favor mono-alkylation, it is crucial to use a stoichiometric amount of the base and add the alkylating agent slowly to the formed enolate solution[13].
-
Elimination Reactions: Under strongly basic conditions, this compound can undergo E2 elimination to form 1,1-diethoxyprop-1-ene as a side product[7]. Using less hindered bases and maintaining lower reaction temperatures can help minimize this competing pathway.
Synthetic Utility: From Acetal to Heterocycle
The primary value of the alkylated product is its role as a stable precursor to a 1,4-dicarbonyl compound. This transformation is typically achieved through acid-catalyzed hydrolysis. The resulting 1,4-dicarbonyl is then primed for cyclization reactions.
References
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy this compound | 3400-55-3 [smolecule.com]
- 8. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. fiveable.me [fiveable.me]
- 14. pharmaxchange.info [pharmaxchange.info]
The Versatile Acetonyl Synthon: Application of 2-Bromo-1,1-diethoxypropane in Total Synthesis
Introduction: Unmasking the Potential of a Key Building Block
In the intricate field of total synthesis, the strategic introduction of functional groups with precision and control is paramount. Among the arsenal of reagents available to the modern synthetic chemist, 2-Bromo-1,1-diethoxypropane stands out as a highly valuable and versatile building block.[1][2] This seemingly simple molecule serves as a stable and convenient synthetic equivalent of the acetonyl anion or the related acetone enolate, offering a masked ketone functionality that can be revealed at a later, more strategic point in a synthetic sequence. Its diethyl acetal protecting group provides robust protection under a variety of reaction conditions, yet can be readily cleaved to unmask the ketone. This application note will delve into the diverse applications of this compound in the total synthesis of complex molecules, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Chemical Profile and Synthetic Equivalents
This compound, also known by synonyms such as 2-bromopropionaldehyde diethyl acetal, is a colorless to pale yellow liquid.[1] Its structure features a bromine atom at the 2-position, making it an excellent electrophile for nucleophilic substitution reactions. The geminal diethyl acetal at the 1-position serves as a protecting group for a propanal carbonyl, which upon reaction and subsequent deprotection, effectively introduces an acetone moiety.
| Property | Value |
| Chemical Formula | C₇H₁₅BrO₂ |
| Molecular Weight | 211.10 g/mol |
| CAS Number | 3400-55-3 |
| Boiling Point | 69 °C @ 2 Torr |
| Density | 1.236 g/cm³ |
Table 1: Physicochemical Properties of this compound.
The strategic importance of this compound lies in its ability to function as a masked three-carbon building block, specifically as an equivalent to the often-problematic acetone enolate. Direct alkylation with acetone enolates can be plagued by side reactions such as self-condensation (aldol reaction). By utilizing this compound, chemists can circumvent these issues, performing the key carbon-carbon bond formation under milder and more controlled conditions.
Diagram 1: Conceptual workflow illustrating the role of this compound as a synthetic equivalent of an acetonyl anion.
Application in the Total Synthesis of Natural Products: The Case of Jasmine Ketolactone
A compelling example of the utility of this compound's close analog, 2-bromo-1,1-dimethoxypropane, is found in the synthesis of jasmine ketolactone. This natural product, a fragrant component of jasmine oil, possesses a characteristic cyclopentanone fused to a lactone ring. The synthesis of this target molecule requires the precise introduction of an acetonyl side chain, a task for which this class of reagents is ideally suited.
The synthetic strategy involves the alkylation of a suitable enolate with the bromoacetal. The diethyl acetal version, this compound, can be employed in a similar fashion, offering potential advantages in terms of solubility and handling properties.
Retrosynthetic Analysis of Jasmine Ketolactone
Diagram 2: Simplified retrosynthetic analysis for the construction of the jasmine ketolactone core, highlighting the key C-C bond formation step.
Detailed Protocol: Alkylation of a Lactone Enolate with this compound
This protocol outlines the key alkylation step in a synthetic approach towards jasmine ketolactone, using this compound as the electrophile.
Materials:
-
Lactone precursor (e.g., a suitable γ-lactone)
-
This compound
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the lactone precursor (1.0 eq) and dissolve in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
To the cold enolate solution, add anhydrous HMPA (1.0-2.0 eq) dropwise. HMPA is often used to break up lithium enolate aggregates and enhance reactivity.
-
In a separate flame-dried flask, prepare a solution of this compound (1.2-1.5 eq) in anhydrous THF.
-
Add the solution of this compound to the enolate solution at -78 °C dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
-
Deprotection: Unveiling the Ketone
The final step in this sequence to reveal the acetonyl functionality is the hydrolysis of the diethyl acetal. This is typically achieved under acidic conditions.
Protocol: Acidic Hydrolysis of the Diethyl Acetal
Materials:
-
Alkylated acetal product
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid (e.g., HCl, H₂SO₄)
Procedure:
-
Dissolve the alkylated acetal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, filter, and concentrate to yield the desired ketone.
Diagram 3: A step-by-step workflow for the enolate alkylation using this compound followed by acetal deprotection.
Broader Applications in Total Synthesis
The utility of this compound extends beyond the synthesis of fragrant natural products. Its ability to introduce a three-carbon chain terminating in a masked ketone makes it a valuable reagent in the synthesis of a variety of complex carbocyclic and heterocyclic systems. For instance, it can be employed in the synthesis of prostaglandin precursors, where the acetonyl side chain is a key structural motif. The alkylation of enolates derived from cyclopentanones or other cyclic ketones with this compound provides a direct route to these important intermediates.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a powerful and versatile reagent in the toolbox of the synthetic organic chemist. Its role as a stable and reliable acetonyl anion equivalent allows for the strategic and controlled introduction of a key three-carbon building block in the total synthesis of natural products and other complex organic molecules. The detailed protocols provided herein for enolate alkylation and subsequent deprotection offer a practical guide for researchers looking to employ this valuable reagent in their synthetic endeavors. As the demand for more efficient and elegant synthetic routes to complex targets continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,1-diethoxypropane
Welcome to the comprehensive support guide for the synthesis of 2-Bromo-1,1-diethoxypropane (CAS 3400-55-3). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, ensuring a successful and efficient reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The primary and most direct synthetic route involves the bromination of 1,1-diethoxypropane (also known as propionaldehyde diethyl acetal).[1]
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue in this synthesis and can stem from several factors. Let's break down the likely culprits and the corresponding solutions:
-
Incomplete Reaction: The bromination may not have gone to completion. Visually, the reaction progress can often be monitored by the disappearance of the bromine's yellow-brown color.[1] If the color persists for an extended period, it may indicate a problem with reactivity.
-
Solution: Consider a slight excess of the brominating agent. This can help drive the reaction to completion and has been shown to improve yields.[1] However, be cautious as a large excess can lead to side product formation.
-
-
Side Reactions: Several side reactions can consume your starting material and product, thereby reducing the yield.
-
Dehydrohalogenation: Under basic conditions, this compound can undergo elimination to form α,β-unsaturated aldehydes.[1]
-
Solution: Ensure your reaction conditions are not basic. If a base is used in the workup, it should be mild and used at low temperatures.
-
-
Hydrolysis: The acetal group is sensitive to acidic conditions and can hydrolyze back to the aldehyde, especially in the presence of water.[1]
-
Solution: Use anhydrous solvents and reagents. If an acidic workup is necessary, perform it quickly and at low temperatures.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical.
The following table summarizes key parameters to optimize for improved yield:
| Parameter | Recommended Condition | Rationale |
| Temperature | Low (e.g., 0 °C to room temperature) | Minimizes side reactions like elimination and decomposition.[1] |
| Solvent | Dichloromethane or Hexane | Provides good selectivity for the desired bromination.[1] |
| Brominating Agent | Slight excess | Drives the reaction to completion.[1] |
| Moisture | Anhydrous conditions | Prevents hydrolysis of the acetal.[1] |
Below is a workflow to troubleshoot low yield:
References
Technical Support Center: Optimizing Reactions with 2-Bromo-1,1-diethoxypropane
Welcome to the technical support center for 2-Bromo-1,1-diethoxypropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize side products, and ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific challenges you may encounter when working with this compound, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Grignard Reaction Failure or Low Yield
Question: My Grignard reaction with this compound is failing to initiate or giving very low yields of the desired alcohol. What is going wrong?
Answer: This is a common issue that can often be traced back to a few critical factors. The success of a Grignard reaction hinges on rigorously anhydrous conditions and the activation of the magnesium surface.
Causality and Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Solution: Activate the magnesium by crushing the turnings with a glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethene gas indicates activation.
-
-
Presence of Moisture: Even trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.
-
Solution: All glassware must be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Slow Initiation: Sometimes, the reaction is simply slow to start.
-
Solution: Gentle warming with a heat gun can help initiate the reaction. Once it begins, the reaction is exothermic and should sustain itself.
-
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted this compound to form a dimer.
-
Solution: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.
-
Workflow for a Successful Grignard Reaction Initiation:
Caption: Workflow for successful Grignard reaction initiation.
Issue 2: Competing Elimination vs. Substitution Reactions
Question: I am trying to perform a nucleophilic substitution on this compound, but I am getting a significant amount of the elimination product. How can I favor substitution?
Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[1][2] The structure of this compound, a secondary bromide, makes it susceptible to both pathways. The outcome is primarily determined by the nature of the nucleophile/base and the reaction conditions.
Key Factors and Optimization Strategies:
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base (e.g., CN-, N3-, RS-).[1] | Use a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK).[3] | Weakly basic nucleophiles are less likely to abstract a proton, thus favoring attack at the carbon center. Strong, bulky bases are sterically hindered from acting as nucleophiles and are more effective at removing a proton. |
| Temperature | Lower temperatures. | Higher temperatures. | Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature will favor elimination. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, acetone). | Less polar solvents can favor elimination. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its nucleophilicity. |
Protocol for Nucleophilic Substitution with Cyanide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Add a solution of sodium or potassium cyanide in ethanol.[4]
-
Heat the mixture under reflux until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting nitrile by distillation or column chromatography.
Issue 3: Unwanted Hydrolysis of the Acetal Group
Question: I am observing the formation of 2-bromopropionaldehyde or other carbonyl-containing impurities in my reaction mixture. How can I prevent the hydrolysis of the acetal?
Answer: The diethoxy acetal group in this compound is a protecting group for an aldehyde functionality. It is stable under basic and neutral conditions but will hydrolyze back to the aldehyde in the presence of acid, especially aqueous acid.[5]
Prevention and Mitigation:
-
Avoid Acidic Conditions: Ensure that your reaction and work-up conditions are not acidic, unless deprotection is the desired outcome.
-
Anhydrous Work-up: If possible, use an anhydrous work-up procedure. If an aqueous work-up is necessary, use neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution).
-
Prompt Extraction: Do not let your product remain in an acidic aqueous layer for an extended period. Promptly extract the product into an organic solvent.
Acetal Hydrolysis Mechanism:
Caption: Stepwise mechanism of acid-catalyzed acetal hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and acids.
Q2: How can I monitor the progress of my reaction with this compound?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions involving this compound.[8] Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if the product is UV active) or by staining with an appropriate reagent such as potassium permanganate. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify products and byproducts.[9][10]
Q3: What are some common side reactions to be aware of?
A3: Besides the already mentioned Wurtz coupling in Grignard reactions and elimination in substitution reactions, be mindful of the following:
-
Reaction with the Acetal: While generally stable, under certain conditions (e.g., with strong Lewis acids), the acetal itself can react.[11]
-
Radical Reactions: In the presence of radical initiators, the bromo group can participate in radical reactions.[12]
Q4: What are the best methods for purifying the final product?
A4: The choice of purification method depends on the properties of the product.
-
Distillation: If the product is a liquid with a boiling point significantly different from any impurities, vacuum distillation is often a good choice.
-
Column Chromatography: For non-volatile products or for separating mixtures with close boiling points, column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a common eluent system.
Q5: What are the characteristic signals for this compound in an 1H NMR spectrum?
A5: While a specific spectrum from a database is the best reference, you can expect the following characteristic signals for this compound (C7H15BrO2):[6][9]
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| CH3-CH(Br)- | ~1.7 | Doublet | 3H |
| -CH(Br)- | ~4.2 | Quartet | 1H |
| -CH(OEt)2 | ~4.6 | Doublet | 1H |
| -OCH2CH3 | ~3.5-3.7 | Multiplet | 4H |
| -OCH2CH3 | ~1.2 | Triplet | 6H |
Note: These are approximate values and can vary depending on the solvent and the spectrometer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethane, 2-bromo-1,1-diethoxy- | C6H13BrO2 | CID 74852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
"2-Bromo-1,1-diethoxypropane" stability under acidic or basic conditions
Welcome to the technical support guide for 2-Bromo-1,1-diethoxypropane (CAS: 3400-55-3). This document provides in-depth answers and troubleshooting for researchers, scientists, and drug development professionals utilizing this versatile synthetic intermediate. We will explore its stability under different pH conditions to prevent reaction failure, unexpected side products, and yield loss.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reactivity of this compound?
At its core, this compound is a bifunctional molecule. It contains two key features that dictate its reactivity:
-
A Diethyl Acetal: This functional group acts as a protected form of an aldehyde. The stability of the acetal is highly dependent on the pH of the reaction medium.[1][2]
-
A Secondary Alkyl Bromide: The bromine atom is a good leaving group, positioned on the carbon adjacent (alpha) to the acetal. This allows for nucleophilic substitution and elimination reactions.[3][4]
Understanding the interplay between these two groups is critical for successful experimentation. The acetal is stable in basic and neutral conditions, making it an excellent protecting group for the aldehyde functionality while reactions are performed at the alkyl bromide site.[1][5] Conversely, the acetal is highly sensitive to acid.[1][6]
Stability & Troubleshooting Under Acidic Conditions
Q2: I added an acid catalyst to my reaction mixture containing this compound, and my starting material disappeared, but I didn't get my desired product. What happened?
You have likely inadvertently cleaved the acetal protecting group. Acetals are thermodynamically unstable in the presence of even catalytic amounts of acid, especially in the presence of water.[1][6] This process is called hydrolysis.
Causality: The reaction is initiated by the protonation of one of the ethoxy oxygens by the acid catalyst.[1] This protonation converts the ethoxy group into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic. A nucleophile, typically water present in the solvent or added during workup, then attacks this intermediate. A final deprotonation step yields the parent carbonyl compound, 2-bromopropionaldehyde, and a second molecule of ethanol.[1][3]
Troubleshooting Guide: Acidic Conditions
| Issue / Observation | Probable Cause | Recommended Solution |
| Low or zero yield of desired product; TLC/LC-MS shows a more polar, unknown species. | Acetal hydrolysis due to acidic reagents (e.g., Lewis acids, protic acids) or acidic impurities in solvents. | Rigorously exclude acid. Use acid-free solvents and reagents. If an acid scavenger is compatible with your reaction, consider adding a non-nucleophilic base like proton sponge. |
| Reaction works, but product decomposes during aqueous workup or silica gel chromatography. | The aqueous workup solution or the silica gel is acidic, causing hydrolysis of the product acetal. | Neutralize acidic workup solutions with sodium bicarbonate. For chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
Stability & Troubleshooting Under Basic Conditions
Q3: I understand acetals are stable to bases. Does this mean this compound is completely inert in basic conditions?
No, this is a critical point of distinction. While the acetal functional group itself is highly stable in basic media , the molecule as a whole is reactive due to the secondary bromide.[1][5][7] Strong, non-nucleophilic bases can induce a dehydrohalogenation (elimination) reaction to yield an α,β-unsaturated aldehyde product (after hydrolysis of the resulting vinyl ether acetal).[3]
Causality: This reaction proceeds via an E2 (Elimination, Bimolecular) mechanism. A strong base abstracts a proton from the carbon adjacent to the one bearing the bromine. Simultaneously, the C-Br bond breaks, and a new pi-bond (C=C) forms.[3] This elimination is often a competing side reaction if you are attempting a nucleophilic substitution (SN2) at the C-Br bond with a basic nucleophile.
Q4: I am trying to perform a substitution reaction with a strong, basic nucleophile (e.g., an alkoxide) but I am getting a mixture of products, including an elimination product. How can I favor substitution?
This is a classic SN2 versus E2 competition. To favor the desired SN2 pathway:
-
Choose a less hindered nucleophile: Bulky nucleophiles favor elimination.
-
Use a less basic nucleophile if possible: If the nucleophile's primary role is not as a base, choose one with a lower pKa.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.
Summary of Stability
| Condition | Acetal Group Stability | Primary Reaction Pathway | Key Intermediate / State | Common Outcome |
| Acidic (H⁺, aq.) | Unstable | Acetal Hydrolysis | Oxocarbenium Ion[1][3] | Deprotection to 2-bromopropionaldehyde. |
| Basic (e.g., t-BuOK) | Stable | Dehydrohalogenation (E2) | E2 Transition State[3] | Formation of α,β-unsaturated systems. |
| Nucleophilic (Basic) | Stable | SN2 / E2 Competition | SN2 or E2 Transition State | Mixture of substitution and elimination products. |
| Neutral / Aprotic | Stable | None (unless other reagents added) | N/A | Stable starting material. |
Experimental Protocols
Protocol 1: Acetal Deprotection (Controlled Hydrolysis)
This protocol describes the controlled removal of the diethyl acetal to yield the parent aldehyde.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH, 0.1 eq) or hydrochloric acid (2M HCl).
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The product aldehyde will be more polar.
-
Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromopropionaldehyde.
-
Note: The resulting aldehyde may be unstable and is often best used immediately in the next synthetic step.[8]
-
Protocol 2: Handling in a Base-Sensitive Reaction (Example: Grignard)
This protocol illustrates using the acetal as a protecting group in a reaction that requires strongly basic/nucleophilic conditions.
-
Inert Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Prepare or obtain the desired Grignard reagent in an appropriate ether solvent (e.g., THF, Et₂O).
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition: Cool the Grignard reagent solution to 0 °C or lower in an ice bath. Slowly add the solution of this compound to the Grignard reagent.
-
Expert Insight: The acetal group will not react with the Grignard reagent, allowing the nucleophilic carbon of the Grignard to displace the bromide via an SN2-like pathway.
-
-
Monitoring & Quenching: After the addition is complete, allow the reaction to stir and warm to room temperature. Monitor by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Perform a standard aqueous workup and extraction. The product will still contain the acetal group, which can be carried through to the next step or deprotected using Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Buy this compound | 3400-55-3 [smolecule.com]
- 4. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-1,1-diethoxypropane
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 2-Bromo-1,1-diethoxypropane from your reaction mixtures. As a versatile synthetic intermediate, its efficient removal is critical for achieving high product purity.[1][2] This guide is structured to address common challenges through a combination of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physicochemical properties of this compound is the foundation for selecting an appropriate purification strategy. It is typically a colorless to pale yellow liquid.[2] Its acetal functional group makes it sensitive to acidic conditions, which can lead to hydrolysis back to the corresponding aldehyde.[1] Conversely, it can undergo dehydrohalogenation under basic conditions.[1][3]
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₅BrO₂ | --- |
| Molecular Weight | 211.1 g/mol [1] | Relevant for mass-based calculations and chromatographic behavior. |
| Boiling Point | 62-63°C at 15 mmHg[4] | Suggests that vacuum distillation is a viable method for separation from less volatile compounds. |
| Solubility | Soluble in common organic solvents.[2] | Facilitates extractive workups with a variety of water-immiscible solvents. |
| Reactivity | Prone to hydrolysis under acidic conditions and elimination under basic conditions.[1] | The pH of aqueous washes must be carefully controlled to prevent degradation of the starting material or product. |
Q2: My reaction is complete, but I'm struggling to remove the excess this compound. What is the first method I should try?
A2: For most applications, a standard liquid-liquid extractive workup is the most straightforward initial approach.[5] Due to its solubility in organic solvents, you can partition your reaction mixture between an aqueous phase and a water-immiscible organic solvent. The choice of extraction solvent is crucial and depends on the polarity of your desired product.[6][7]
Q3: I performed an aqueous workup, but my final product is still contaminated. What are my next steps?
A3: If an extractive workup proves insufficient, more refined techniques are necessary. The two most common and effective follow-up methods are distillation and column chromatography .
-
Fractional Distillation (under reduced pressure): This method is ideal if your product has a significantly different boiling point from this compound.[8]
-
Silica Gel Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9][10][11]
Q4: Can I use a chemical scavenger to remove residual this compound?
A4: Yes, in some cases, a chemical scavenger can be employed. This involves adding a reagent that selectively reacts with the unreacted alkyl halide. For instance, alkanolamines can react with alkyl halides to form derivatives that may be easier to separate, for example by precipitation or extraction.[12] This approach is particularly useful for removing trace amounts of the impurity.
Troubleshooting Guides & Detailed Protocols
This section provides a deeper dive into common purification challenges and offers step-by-step protocols to address them.
Challenge 1: Persistent Emulsions During Extractive Workup
Emulsions are a common frustration during the workup of reactions involving polar aprotic solvents or certain starting materials.[6][7]
Root Cause Analysis:
-
High concentration of polar solvents: Solvents like DMF or DMSO can increase the mutual solubility of aqueous and organic phases.
-
Surfactant-like byproducts: Certain reaction byproducts can act as emulsifying agents.
Solutions:
-
Brine Wash: Before discarding the aqueous layer, wash the organic phase with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Modification: Adding a less polar co-solvent to your organic phase can sometimes disrupt the emulsion.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.[11]
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for purification method selection.
Experimental Protocols
Protocol 1: Standard Extractive Workup
This protocol is a general guideline and should be adapted based on the specific nature of your product.
Objective: To perform a primary separation of the desired product from water-soluble impurities and unreacted this compound.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Deionized water
-
Selected organic extraction solvent (e.g., ethyl acetate, dichloromethane)[11]
-
Saturated sodium bicarbonate solution (if acidic byproducts are present)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is often best to remove it under reduced pressure first.[6][7]
-
Partitioning: Transfer the reaction mixture to a separatory funnel and add an equal volume of the chosen organic extraction solvent.
-
Aqueous Wash: Add an equal volume of deionized water. If acidic byproducts are anticipated, use a dilute sodium bicarbonate solution for the first wash.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. Note: The organic layer may be the top or bottom layer depending on its density relative to water.
-
Repeat: Repeat the aqueous wash two more times.
-
Brine Wash: Perform a final wash with a saturated brine solution to help remove dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the crude product.
Protocol 2: Silica Gel Flash Column Chromatography
This technique is used when extractive workups are insufficient to achieve the desired purity.
Objective: To separate the product from this compound based on differences in polarity.
Materials:
-
Crude product from workup
-
Silica gel (appropriate mesh size)
-
Flash chromatography column
-
Eluent system (e.g., hexanes/ethyl acetate mixture), determined by TLC analysis[11]
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and the impurity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. scribd.com [scribd.com]
- 9. WO2023245166A2 - Compounds for treatment of a coronavirus infection - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. US3539653A - Method of removing alkyl halides from a hydrocarbon stream with an alkanol amine - Google Patents [patents.google.com]
Preventing elimination side reactions with "2-Bromo-1,1-diethoxypropane"
Welcome to the technical support center for 2-Bromo-1,1-diethoxypropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis. Our focus is on mitigating and preventing undesired elimination side reactions, a common hurdle when working with this versatile reagent.
Introduction: The Challenge of Elimination
This compound is a valuable synthetic intermediate, often employed as a precursor for the synthesis of various aldehydes and ketones.[1] As a secondary alkyl halide, it is susceptible to both nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The competition between these two pathways is a critical factor in achieving desired product yields and purity. Under basic conditions, this compound can readily undergo dehydrohalogenation to form α,β-unsaturated aldehydes via an E2 mechanism.[1] This guide provides a systematic approach to favor the desired SN2 pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound and provides solutions to favor the desired SN2 substitution pathway over the E2 elimination pathway.
Q1: My reaction is producing a significant amount of an unsaturated aldehyde byproduct. What is causing this?
A1: The formation of an unsaturated aldehyde is a clear indication of a competitive E2 elimination reaction. This compound, being a secondary alkyl halide, is prone to this side reaction, especially in the presence of a strong base. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of HBr.[1]
Several factors can be promoting this undesired E2 pathway in your reaction:
-
The nature of your nucleophile/base: If your reagent is a strong base, it will preferentially abstract a proton rather than attack the electrophilic carbon.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solvent Choice: The solvent system can significantly influence the reactivity of the nucleophile and the stability of the transition states for both pathways.
Q2: How does my choice of nucleophile or base critically affect the product ratio (substitution vs. elimination)?
A2: The characteristics of the nucleophile/base are paramount in controlling the reaction outcome. To favor substitution, a reagent that is a strong nucleophile but a weak base is ideal. Conversely, strong, sterically hindered bases will heavily favor elimination.
-
Strong Nucleophiles/Weak Bases: These reagents readily attack the electrophilic carbon of this compound, leading to substitution. Good examples include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻)
-
Halide ions (I⁻, Br⁻)
-
-
Strong and/or Sterically Hindered Bases: These reagents are either too bulky to efficiently attack the sterically hindered carbon center for an SN2 reaction or have a high affinity for protons, thus favoring the E2 pathway. Examples to be cautious with include:
-
Hydroxide (OH⁻)
-
Alkoxides (e.g., ethoxide, tert-butoxide)
-
Lithium diisopropylamide (LDA)
-
The steric hindrance around the electrophilic carbon in this compound, caused by the two ethoxy groups, makes the SN2 backside attack more challenging, further emphasizing the need for a judicious choice of nucleophile.[1]
Q3: What is the role of the solvent in controlling the reaction outcome?
A3: The solvent plays a crucial role in stabilizing the reactants and influencing the reactivity of the nucleophile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These are highly recommended for SN2 reactions with this compound.[2][3] They can solvate the cation of the nucleophilic salt but do not form a strong "solvent cage" around the anionic nucleophile. This leaves the nucleophile more "naked" and reactive, thereby increasing the rate of the SN2 reaction.[2][3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that stabilizes and "encumbers" it.[2] This reduces the nucleophile's reactivity and can favor the E2 pathway, especially with strongly basic nucleophiles.
| Solvent Type | Recommended for | Rationale |
| Polar Aprotic | SN2 | Solvates cation, leaves anion nucleophile highly reactive. |
| Polar Protic | E2 (generally) | Solvates and stabilizes the nucleophile, reducing its nucleophilicity. |
Q4: I am still observing elimination even with a good nucleophile and a polar aprotic solvent. What other parameter can I adjust?
A4: Temperature is a critical parameter to control. Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will disproportionately slow down the elimination reaction, favoring the SN2 pathway. For many reactions involving thermally sensitive substrates or competing pathways, cooling the reaction to 0 °C, -20 °C, or even as low as -78 °C (dry ice/acetone bath) can dramatically improve the selectivity for the desired substitution product.
Visualizing the Competing Pathways
To better understand the competition between SN2 and E2 reactions with this compound, the following diagrams illustrate the key mechanistic steps.
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Protocols for Minimizing Elimination
The following protocols are designed to maximize the yield of the SN2 substitution product when using this compound.
Protocol 1: General Procedure for Nucleophilic Substitution with a Weakly Basic Nucleophile
This protocol is suitable for nucleophiles such as azide, cyanide, or halides.
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Use an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic salt (e.g., sodium azide or sodium cyanide, 1.2 equivalents) in the chosen anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
-
Substrate Addition:
-
Slowly add this compound (1.0 equivalent) to the cooled solution of the nucleophile dropwise over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring. Avoid heating unless absolutely necessary, as this will promote elimination.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as appropriate.
-
Caption: Workflow for minimizing elimination in SN2 reactions.
Summary of Key Factors to Prevent Elimination
| Factor | To Favor SN2 (Substitution) | To Avoid (Favors E2 - Elimination) |
| Nucleophile/Base | Strong nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻) | Strong, bulky base (e.g., t-BuO⁻, LDA) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[2][3] | Polar protic (e.g., Ethanol, Water) |
| Temperature | Low (e.g., 0 °C to room temperature) | High |
| Concentration | Use a moderate concentration of the nucleophile | High concentrations of strong bases |
Handling and Storage of this compound
Proper handling and storage are crucial to maintain the integrity of this compound and ensure reproducible results.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4] Keep the container tightly closed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[4]
References
Navigating Scalability in 2-Bromo-1,1-diethoxypropane Reactions: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 2-bromo-1,1-diethoxypropane is a valuable building block in organic synthesis. However, transitioning reactions involving this reagent from the laboratory bench to pilot or production scale can introduce a host of challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to address common scalability issues, ensuring process safety, efficiency, and product quality.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Decreased Yield and Purity on a Larger Scale
Question: We successfully synthesized our target molecule using this compound on a gram scale with high yield and purity. However, upon scaling to a multi-kilogram batch, both the yield and purity have dropped significantly. What are the likely causes and how can we mitigate this?
Answer:
This is a common issue when scaling up chemical reactions. Several factors that may be negligible at the bench scale can become critical at a larger scale.
Potential Causes and Solutions:
-
Inadequate Temperature Control: The bromination of propionaldehyde diethyl acetal, a common route to this compound, is an exothermic reaction.[1][2] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized "hot spots" and an overall increase in the reaction temperature, which in turn can promote side reactions.
-
Solution: Implement a more robust cooling system for the reactor. Ensure efficient agitation to improve heat transfer and maintain a uniform temperature throughout the reaction mass. A semi-batch process, where the bromine is added portion-wise, can also help to control the exotherm.[3]
-
-
Side Reactions: Increased reaction temperatures and longer reaction times, often encountered during scale-up, can favor the formation of impurities.
-
Over-bromination: The formation of 2,2-dibromo-1,1-diethoxypropane is a potential side reaction.
-
Hydrolysis: If moisture is present, this compound can hydrolyze back to bromoacetaldehyde and ethanol, especially in the presence of acidic byproducts like hydrogen bromide (HBr).
-
Elimination Reactions: Under basic conditions, dehydrohalogenation can occur, leading to the formation of α,β-unsaturated aldehydes.[4]
-
Solution: Maintain strict temperature control and minimize reaction times. Ensure all reagents and solvents are anhydrous. The use of an HBr scavenger, such as a non-volatile epoxide, during the reaction or workup can minimize acid-catalyzed side reactions.[5]
-
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be challenging. Poor mixing can lead to localized excesses of reagents, promoting side reactions and reducing the overall conversion rate.
-
Solution: Optimize the agitator design (e.g., impeller type, size, and speed) for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be a useful tool for designing an effective mixing system.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of working with this compound on a larger scale.
Synthesis and Handling
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the potential for a thermal runaway reaction .[1][2] The bromination of acetals is exothermic, and if the heat generated exceeds the cooling capacity of the reactor, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[6] This can result in a violent release of toxic and corrosive materials.
It is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through techniques like reaction calorimetry.[3][7] Always have an emergency cooling plan and a properly sized pressure relief system in place.
Q2: What materials of construction are recommended for reactors and ancillary equipment?
A2: Due to the corrosive nature of bromine and hydrogen bromide, material selection is critical.
-
Recommended Materials:
-
Materials to Avoid:
Reaction Troubleshooting
Q3: We are observing the formation of a significant amount of a higher boiling point impurity in our crude product. What could it be and how can we prevent it?
A3: This is likely an over-brominated species, such as 2,2-dibromo-1,1-diethoxypropane. This side product becomes more prevalent with:
-
Excess Bromine: Localized high concentrations of bromine due to poor mixing.
-
Elevated Temperatures: Higher temperatures can increase the rate of the second bromination.
To minimize its formation, ensure precise control over the stoichiometry of bromine addition and maintain a low reaction temperature. A semi-batch addition of bromine with efficient agitation is highly recommended.
Q4: During the aqueous workup, we are seeing a loss of product and the formation of polar impurities. What is happening?
A4: This is likely due to the hydrolysis of the acetal group, which is catalyzed by the presence of acid (HBr). The resulting bromoacetaldehyde is water-soluble and may be lost in the aqueous phase. It can also be unstable and prone to further reactions.
To prevent hydrolysis, neutralize the HBr as quickly as possible during the workup. A cold, dilute solution of a mild base like sodium bicarbonate is recommended. Minimize the contact time between the organic product and the aqueous phase.
Purification Challenges
Q5: We are having difficulty purifying this compound by distillation at a larger scale. The product seems to decompose. What are the best practices for distillation?
A5: Thermal decomposition is a significant risk during the distillation of bromoacetals. High temperatures can lead to the elimination of HBr and other degradation pathways.
-
Vacuum Distillation: Always distill this compound under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.[5]
-
Temperature Control: The temperature of the distillation pot should be kept as low as possible. The thermal bath should ideally be no more than 20-30°C higher than the boiling point of the product at the operating pressure.[5]
-
HBr Scavengers: The presence of residual HBr can catalyze decomposition. Adding a non-volatile HBr scavenger, such as an epoxide, to the distillation pot can improve stability and prevent the co-distillation of acidic impurities.[5]
-
Short Residence Time: Use distillation equipment that minimizes the residence time of the product at high temperatures, such as a wiped-film evaporator or a short-path distillation apparatus for larger quantities.
Section 3: Experimental Protocols and Data
Protocol 1: Scalable Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on specific equipment and safety assessments.
-
Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with 1,1-diethoxypropane and a suitable solvent (e.g., dichloromethane).
-
Cooling: The reactor contents are cooled to 0-5 °C.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by GC-MS to ensure complete consumption of the starting material and minimize the formation of over-brominated byproducts.
-
Quenching: The reaction is carefully quenched by the addition of a cold, dilute solution of sodium bisulfite to destroy any excess bromine.
-
Workup: The organic layer is separated, washed with a cold, dilute sodium bicarbonate solution, and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Purity at Scale | Poor temperature control, side reactions (over-bromination, hydrolysis), inefficient mixing. | Improve reactor cooling and agitation, use semi-batch addition, ensure anhydrous conditions, consider an HBr scavenger. |
| Thermal Runaway | Exothermic reaction, inadequate heat removal. | Conduct reaction calorimetry, ensure adequate cooling capacity, have an emergency plan. |
| Equipment Corrosion | Reaction with bromine and HBr. | Use glass-lined steel, Hastelloy C, or fluoropolymer-lined equipment. |
| High-Boiling Impurity | Over-bromination (e.g., 2,2-dibromo-1,1-diethoxypropane). | Strict stoichiometric control of bromine, maintain low reaction temperature. |
| Product Loss During Workup | Acid-catalyzed hydrolysis of the acetal. | Rapidly neutralize HBr with a cold, mild base; minimize contact with the aqueous phase. |
| Decomposition During Distillation | Thermal instability, presence of acidic impurities. | Use vacuum distillation, minimize pot temperature, consider an HBr scavenger, use short-path distillation for large volumes. |
Diagram 1: Key Factors in Scaling Up this compound Synthesis
Caption: Key factors and challenges in scaling up the synthesis of this compound.
References
- 1. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cetjournal.it [cetjournal.it]
Validation & Comparative
A Comparative Guide to Acetal-Protected Bromo-Reagents: 2-Bromo-1,1-diethoxypropane vs. 2-Bromo-1,1-dimethoxypropane
Introduction
In the intricate world of multi-step organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. Bromoacetals, such as 2-bromo-1,1-diethoxypropane and 2-bromo-1,1-dimethoxypropane, are versatile bifunctional intermediates that offer chemists a masked aldehyde functionality alongside a reactive bromide.[1][2] This dual nature allows them to serve as valuable synthons, participating in a variety of transformations including nucleophilic substitutions, eliminations, and organometallic coupling reactions.[1][3]
The core utility of these reagents lies in the acetal moiety, which acts as a robust protecting group for the carbonyl group. Acetals are notably stable in neutral to strongly basic environments, rendering them inert to common nucleophilic reagents like Grignard reagents and metal hydrides.[4][5][6] This stability is crucial when performing transformations on other parts of a molecule without affecting a latent aldehyde. The choice between the diethoxy and dimethoxy variants, however, is not merely one of convenience. Subtle differences in their steric and electronic profiles can significantly influence reaction kinetics, yields, and the stability of intermediates.
This guide provides an in-depth, objective comparison of this compound and 2-bromo-1,1-dimethoxypropane. We will dissect their physicochemical properties, explore the mechanistic nuances of their reactivity, and present their applications with supporting data and protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of a reagent's physical properties is essential for experimental design, particularly for reaction setup, purification, and safety considerations. The primary distinction between the two compounds is the nature of the alkoxy groups—ethoxy vs. methoxy—which directly impacts their molecular weight, boiling point, and density.
| Property | This compound | 2-Bromo-1,1-dimethoxypropane |
| CAS Number | 3400-55-3[7] | 33170-72-8[8] |
| Molecular Formula | C₇H₁₅BrO₂[7] | C₅H₁₁BrO₂[8] |
| Molecular Weight | 211.10 g/mol [7] | 183.04 g/mol [8] |
| Boiling Point | 69 °C @ 2 Torr[9] | 166 °C @ 760 mmHg[10][11] |
| Density | 1.236 g/cm³[9] | 1.328 g/cm³[10][11] |
| Refractive Index | 1.446[9] | Not readily available |
| Flash Point | 70.4 °C[9] | 50 °C[10][11] |
Reactivity and Mechanistic Considerations
The choice between the diethoxy and dimethoxy analogues often hinges on subtle differences in reactivity, which are primarily governed by steric hindrance and, to a lesser extent, electronic effects.
Steric Hindrance: The Dominant Factor
The most significant difference between the two reagents is the steric bulk of the alkoxy groups. The ethyl groups in this compound are considerably larger than the methyl groups in its counterpart. This steric congestion has profound implications for reactions involving nucleophilic attack at the adjacent brominated carbon.
-
SN2 Reactions: For bimolecular nucleophilic substitution (SN2) reactions, which require a backside attack on the C-Br bond, the greater steric hindrance of the diethoxy groups can impede the approach of the nucleophile.[1] This often results in slower reaction rates compared to the less hindered 2-bromo-1,1-dimethoxypropane.
-
Acetal Stability: While all acyclic acetals are susceptible to hydrolysis under acidic conditions, the steric shielding provided by the bulkier ethoxy groups may slightly decrease the rate of acid-catalyzed cleavage compared to the dimethoxy acetal.[12] Conversely, this increased bulk does not impart stability against basic or nucleophilic conditions where acetals are inherently stable.[4][6]
Electronic Effects
Electronically, both methoxy and ethoxy groups are electron-donating through resonance, which can stabilize adjacent carbocation intermediates that may form in SN1-type pathways.[1] The inductive effects are also similar. Therefore, the electronic contribution is not a major differentiating factor in their reactivity, leaving steric hindrance as the primary driver of performance differences.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-1-methoxypropane (CAS 22461-48-9)|RUO [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1,1-dimethoxypropane | C5H11BrO2 | CID 12293010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-1,1-dimethoxypropane CAS#: 33170-72-8 [m.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Acetal-Protected α-Halo Carbonyl Surrogates: A Comparative Analysis of 2-Bromo-1,1-diethoxypropane and Its Synthetic Alternatives
Introduction: Re-evaluating the Role of α-Halo Acetals in Synthesis
In the landscape of organic synthesis, reagents are often categorized by their primary function. While acetal formation is a cornerstone for carbonyl protection, it is crucial to distinguish the reagents that form acetals from those that strategically utilize the acetal as a masked functional group. 2-Bromo-1,1-diethoxypropane belongs firmly to the latter category. It is not a reagent for protecting aldehydes but is rather a bifunctional electrophilic building block—a synthon—where a stable acetal masks a reactive propionaldehyde moiety adjacent to a site of nucleophilic attack.[1][2][3]
The inherent value of this compound and its counterparts lies in this duality: the bromine atom serves as a good leaving group for nucleophilic substitution, while the diethoxypropane group acts as a latent aldehyde, which can be unveiled under acidic conditions post-substitution.[1] This guide provides an in-depth comparison of this compound with key alternative reagents that serve similar synthetic roles. We will move beyond simple cataloging to explore the causality behind experimental choices, compare performance with quantitative data, and provide validated protocols to empower researchers in drug development and complex molecule synthesis.
Section 1: Profiling the Workhorse: this compound
This compound is the diethyl acetal of 2-bromopropionaldehyde. Its structure features two key electrophilic sites, making it a versatile tool for synthetic chemists.
-
Primary Reactivity (SN2 Reaction): The carbon atom bonded to the bromine is the primary site for nucleophilic attack. This allows for the straightforward introduction of the CH(CH₃)CH(OEt)₂ fragment into a molecule via reaction with a wide range of nucleophiles (e.g., amines, thiolates, carbanions).
-
Latent Reactivity (Deprotection): Following the initial substitution, the acetal group can be hydrolyzed with aqueous acid to reveal the aldehyde functionality.[4][5] This two-step sequence is a powerful method for synthesizing α-substituted propionaldehydes or for using the newly formed aldehyde in subsequent reactions like cyclizations.
This dual reactivity is elegantly exploited in the synthesis of heterocycles, where a single reagent can provide multiple carbon atoms and a reactive handle for ring closure.
Figure 1: General reactivity workflow of this compound, showcasing its dual functionality.
Section 2: A Guide to Key Synthetic Alternatives
The choice of reagent is dictated by the specific molecular fragment (synthon) a researcher aims to introduce. Below, we compare this compound to three principal classes of alternatives, each offering a distinct synthetic advantage.
Class I: Analogous α-Halo Acetals (e.g., Bromoacetaldehyde Diethyl Acetal)
The closest analog is Bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane).[6] This reagent is structurally similar, lacking only the methyl group on the α-carbon.
-
Synthetic Role: It serves as a synthon for an acetaldehyde cation, ⁺CH₂CHO. It is a highly reactive and widely used bifunctional compound for introducing a protected two-carbon aldehyde unit.[7]
-
Causality in Choice: Choose this reagent over this compound when the target molecule requires an unsubstituted α-position relative to the aldehyde. Its synthesis from vinyl acetate or paraldehyde is well-established.[7][8][9]
Class II: Malondialdehyde Surrogates (e.g., 1,1,3,3-Tetramethoxypropane)
A common goal in heterocyclic synthesis, particularly for pyrimidines, is the incorporation of a three-carbon C-C-C fragment with electrophilic sites at positions 1 and 3.[10][11] While this compound can be used, a more direct and often higher-yielding approach involves malondialdehyde surrogates.
-
Reagents: 1,1,3,3-Tetramethoxypropane (malondialdehyde bis(dimethyl acetal)) and 1,1,3,3-Tetraethoxypropane (malondialdehyde bis(diethyl acetal)) are the most common examples.[12][13][14][15]
-
Synthetic Role: These compounds are stable, liquid precursors to the highly reactive and unstable malondialdehyde.[16][17][18] Under acidic conditions, they hydrolyze in situ to generate malondialdehyde, which is immediately trapped by a dinucleophile (like urea or guanidine) in a cyclocondensation reaction.[16][19]
-
Causality in Choice: These reagents are superior for constructing symmetrical heterocycles like pyrimidines. The one-pot deprotection and cyclization process is highly efficient and avoids handling the problematic free dialdehyde.[16][20]
Class III: α-Halo Ketones (e.g., Phenacyl Bromide, Chloroacetone)
This class expands the comparison to building blocks containing a masked ketone rather than an aldehyde. α-Halo ketones are bifunctional electrophiles with reactivity at the α-carbon (via substitution) and the carbonyl carbon.[21][22]
-
Synthetic Role: They are foundational reagents in many named reactions for heterocyclic synthesis, such as the Hantzsch thiazole synthesis and Feist-Benary furan synthesis.[21][23]
-
Causality in Choice: α-Halo ketones are the reagents of choice when a ketone functionality, rather than an aldehyde, is required in the final product or as an intermediate. Their reactivity is direct and does not require a separate deprotection step, simplifying the synthetic workflow.[24][25]
Section 3: Comparative Performance Analysis
The selection of an appropriate building block hinges on a balance of reactivity, stability, application scope, and reaction conditions. The table below provides a side-by-side comparison to guide this decision-making process.
| Feature | This compound | Bromoacetaldehyde Diethyl Acetal | 1,1,3,3-Tetramethoxypropane | α-Halo Ketones (e.g., Phenacyl Bromide) |
| Molecular Formula | C₇H₁₅BrO₂[3][26] | C₆H₁₃BrO₂ | C₇H₁₆O₄[12] | C₈H₇BrO |
| Synthetic Equivalent | ⁺CH(CH₃)CHO | ⁺CH₂CHO | OHC-CH₂-CHO | ⁺CH₂C(O)Ph |
| Primary Application | Synthesis of α-methyl substituted heterocycles and aldehydes.[1] | Synthesis of α-unsubstituted heterocycles and aldehydes.[7] | One-pot synthesis of pyrimidines, pyrazoles, and other symmetrical heterocycles.[16][19][20] | Synthesis of thiazoles, furans, pyrroles, imidazoles.[21][23][25] |
| Key Reaction Type | SN2 followed by acid hydrolysis. | SN2 followed by acid hydrolysis. | In situ acid hydrolysis followed by cyclocondensation. | Nucleophilic substitution and condensation. |
| Reaction Conditions | Basic or neutral for SN2; acidic for deprotection. | Basic or neutral for SN2; acidic for deprotection. | Acidic (one-pot). | Typically basic or neutral. |
| Advantages | Introduces a chiral center (if resolved); stable precursor. | Widely available; highly reactive; stable precursor. | Stable liquid; avoids handling malondialdehyde; high efficiency for specific targets.[16] | Highly reactive; no deprotection step needed; vast literature precedence. |
| Limitations | Two-step process for aldehyde use; potential for elimination reactions.[1] | Strong lachrymator; two-step process for aldehyde use.[9] | Limited to malondialdehyde chemistry; less versatile for non-symmetrical targets. | Lachrymatory and toxic; not a protected carbonyl, limiting some multi-step syntheses. |
Section 4: Validated Experimental Protocols
To provide a practical context, we present two detailed protocols that highlight the different strategic approaches for synthesizing a common heterocyclic core: the pyrimidine ring.
Protocol 1: Synthesis of 2-Aminopyrimidine using a Malondialdehyde Surrogate
This protocol demonstrates the efficiency of an in situ deprotection and cyclocondensation reaction, a method of choice for this target.[16]
Objective: To synthesize 2-aminopyrimidine from 1,1,3,3-tetramethoxypropane and guanidine hydrochloride.
Materials:
-
1,1,3,3-Tetramethoxypropane (1.0 eq)
-
Guanidine hydrochloride (1.05 eq)
-
Sodium ethoxide solution (2.1 eq, 21% in ethanol)
-
Anhydrous Ethanol
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride portion-wise at room temperature.
-
Stir the resulting suspension for 30 minutes to form free guanidine base.
-
Add 1,1,3,3-tetramethoxypropane dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with concentrated HCl.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.
Figure 2: Workflow for pyrimidine synthesis using a malondialdehyde surrogate.
Protocol 2: Synthesis of a 2-Aminothiazole using an α-Halo Ketone
This classic Hantzsch synthesis illustrates the direct and powerful reactivity of α-halo ketones in building heterocycles.
Objective: To synthesize 2-amino-4-phenylthiazole from phenacyl bromide and thiourea.
Materials:
-
2-Bromoacetophenone (Phenacyl bromide) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in ethanol.
-
Heat the mixture to reflux for 2-3 hours. A precipitate (the hydrobromide salt of the product) will typically form.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
To obtain the free base, suspend the salt in water and add a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the mixture is alkaline.
-
Collect the free base by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Section 5: Mechanistic Deep Dive: The Logic of Acetal Hydrolysis
The utility of acetal-protected reagents is entirely dependent on the ability to efficiently remove the protecting group. This is achieved via acid-catalyzed hydrolysis, a fundamental mechanism in organic chemistry.[4][27] The process is reversible, and driving it towards the carbonyl requires an excess of water.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. chemeo.com [chemeo.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. wjarr.com [wjarr.com]
- 12. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 13. Malondialdehyde bis(dimethyl acetal) CAS 102-52-3 | 820756 [merckmillipore.com]
- 14. Malonaldehyde bis(diethyl acetal) | 122-31-6 [chemicalbook.com]
- 15. Malonaldehyde bis(diethyl acetal), 97% | Fisher Scientific [fishersci.ca]
- 16. benchchem.com [benchchem.com]
- 17. 1,1,3,3-Tetramethoxypropane [himedialabs.com]
- 18. mybiosource.com [mybiosource.com]
- 19. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. researchgate.net [researchgate.net]
- 26. echemi.com [echemi.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Comparative reactivity of bromoacetals in organic synthesis
An In-Depth Guide to the Comparative Reactivity of Bromoacetals in Organic Synthesis
Introduction: The Strategic Importance of Bromoacetals
In the intricate landscape of organic synthesis, the choice of reagents and intermediates is paramount to achieving desired molecular architectures with efficiency and selectivity. Among the versatile building blocks available to chemists, α-haloacetals serve as valuable synthons, acting as masked aldehydes or ketones with a handle for further functionalization. Within this class, bromoacetals distinguish themselves through a unique reactivity profile that offers distinct advantages in various synthetic transformations. Their application is particularly notable in the pharmaceutical industry, where they serve as key intermediates in the synthesis of antibiotics, antihistamines, and other critical drugs.[1]
This guide provides a comprehensive comparison of the reactivity of bromoacetals against other haloacetals, grounded in fundamental chemical principles and supported by experimental context. We will delve into the mechanistic underpinnings of their behavior in nucleophilic substitutions, organometallic reactions, and radical cyclizations, offering researchers, scientists, and drug development professionals the insights needed to strategically employ these powerful intermediates.
Part 1: The Reactivity Spectrum: Bromoacetals vs. Chloroacetals
The primary difference in reactivity between bromoacetals and their chloro-analogs stems from the inherent properties of the carbon-halogen bond. Generally, in nucleophilic substitution and many organometallic preparations, the reactivity trend for alkyl halides is I > Br > Cl > F.[2] This principle holds true for the acetal series and is a direct consequence of two key factors: bond strength and leaving group ability.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower BDE means less energy is required to cleave the C-Br bond, making bromoacetals more susceptible to reactions where this bond is broken, such as in oxidative addition steps in cross-coupling reactions or in the formation of Grignard reagents.[3]
-
Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity.[4] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group.[5][6] In nucleophilic substitution reactions, a better leaving group departs more readily from the transition state, leading to a faster reaction rate.[5]
This enhanced reactivity makes bromoacetals the reagent of choice when milder reaction conditions are required or when reacting with weaker nucleophiles.
Nucleophilic Substitution Reactions
The reaction of α-haloacetals with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nucleophile attacks the electrophilic α-carbon, displacing the halide in a single, concerted step.[7][8]
Caption: Generalized SN2 reaction of a bromoacetal.
The superior leaving group ability of bromide means that bromoacetals react significantly faster than chloroacetals under identical conditions.[5] This allows for a broader range of nucleophiles to be used effectively, including amines, thiols, and carbanions (e.g., enolates and acetylides).[9][10]
Comparative Data Summary
While direct kinetic data for bromoacetals vs. chloroacetals is not abundant in literature, the trend is well-established from analogous systems. The data below for α-haloacetamides illustrates the significant rate enhancement provided by the bromo-substituent.
| Compound | Relative Rate Constant (krel) | Leaving Group | Rationale |
| Chloroacetamide | 1 | Cl⁻ | Poorer leaving group, stronger C-Cl bond. |
| Bromoacetamide | ~50-100 | Br⁻ | Better leaving group, weaker C-Br bond. |
Note: Data is illustrative, based on trends observed for similar electrophiles reacting with nucleophiles like cysteine thiols. The exact rate enhancement depends on the specific substrate, nucleophile, and solvent system.[4]
Grignard Reagent Formation and Reactivity
Bromoacetals are valuable precursors for Grignard reagents, which act as nucleophilic acyl anion equivalents. The formation of the Grignard reagent involves the reaction of the bromoacetal with magnesium metal.[11][12]
Caption: Workflow for Grignard reagent synthesis and reaction.
The higher reactivity of the C-Br bond facilitates the formation of the organomagnesium halide compared to the corresponding chloroacetal.[11] It is crucial that the acetal protecting group remains stable under the basic conditions of Grignard formation and reaction.[13][14] Acyclic and five-membered ring dioxolane acetals can be unstable, whereas six-membered ring 1,3-dioxane acetals offer greater thermal stability, making them more suitable for these reactions.[13]
Radical Reactions: The Ueno-Stork Cyclization
Bromoacetals are excellent precursors for carbon-centered radicals, a property famously exploited in the Ueno-Stork radical cyclization.[15][16] This reaction provides a powerful method for forming heterocyclic systems like tetrahydrofurans.[15]
The key initiation step involves the abstraction of the bromine atom by a tributyltin radical (from Bu₃SnH and an initiator like AIBN) to generate an α-acetal radical.[15][17] This radical can then undergo a highly regioselective 5-exo-trig cyclization onto a tethered alkene.[15] The higher lability of the C-Br bond compared to the C-Cl bond makes bromoacetals far more efficient radical precursors for this transformation.
Part 2: Practical Applications & Experimental Protocols
The heightened reactivity of bromoacetals makes them indispensable in multi-step syntheses where mild conditions are crucial to preserve sensitive functional groups elsewhere in the molecule. They are widely used as electrophilic building blocks for introducing protected carbonyl functionalities.[1][9]
Experimental Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal (Bromoacetal)
This protocol is an adaptation of established procedures for the synthesis of a common bromoacetal.[18]
Objective: To synthesize bromoacetaldehyde diethyl acetal from vinyl acetate and ethanol.
Materials:
-
Vinyl acetate (distilled, 5 moles)
-
Absolute ethanol (26 moles)
-
Bromine (5 moles), washed with concentrated H₂SO₄
-
Ice-salt bath
-
Mechanical stirrer, three-necked flask, and appropriate glassware for air-driven bromine addition.
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Setup: Assemble a 3-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube extending to the bottom of the flask. The gas inlet is connected to a bromine reservoir and an air source.
-
Reaction Mixture: Charge the flask with a solution of vinyl acetate (430 g) in absolute ethanol (1.5 L).
-
Cooling: Cool the solution to approximately -10°C using an ice-salt bath.
-
Bromination: Begin stirring and introduce bromine into the flask by passing a rapid current of air through the bromine reservoir. Regulate the addition rate so that the entire 255 mL of bromine is added over 8-10 hours, maintaining the reaction temperature below 0°C.
-
Quiescence: After the addition is complete, stop stirring and allow the mixture to stand overnight, gradually warming to room temperature.
-
Workup: Pour the reaction mixture into 1.7 L of ice water. Separate the lower organic layer.
-
Washing: Wash the organic layer twice with 300 mL portions of cold water, followed by one wash with 300 mL of cold 10% sodium carbonate solution.
-
Drying: Dry the crude product over anhydrous calcium chloride.
-
Purification: Purify the crude bromoacetal by vacuum distillation. The pure product boils at 62–63°C/15 mm Hg.[18] Caution: Bromoacetal is a lachrymator and should be handled in a fume hood.[18]
Experimental Protocol: Nucleophilic Substitution with an Amine
Objective: To demonstrate the alkylation of a primary amine using bromoacetaldehyde diethyl acetal.
Materials:
-
Benzylamine (10 mmol)
-
Bromoacetaldehyde diethyl acetal (11 mmol)
-
Potassium carbonate (K₂CO₃, 20 mmol)
-
Acetonitrile (CH₃CN, 50 mL)
-
Magnetic stirrer and reflux condenser
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.07 g), potassium carbonate (2.76 g), and acetonitrile (50 mL).
-
Addition: Add bromoacetaldehyde diethyl acetal (2.17 g) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-alkylated product.
Conclusion
The comparative reactivity of bromoacetals positions them as highly strategic and often superior intermediates in organic synthesis compared to their chloro-counterparts. Their enhanced reactivity, stemming from the weaker C-Br bond and the excellent leaving group ability of bromide, translates into faster reaction rates, milder required conditions, and a broader substrate scope for nucleophilic substitution and Grignard reactions. Furthermore, their lability under radical conditions makes them ideal precursors for complex cyclization reactions. For the discerning researcher in discovery and development, a thorough understanding of this reactivity profile is essential for designing efficient, robust, and elegant synthetic routes to complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Validation of Reaction Products from 2-Bromo-1,1-diethoxypropane by NMR and Comparative Analytical Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the acetal 2-Bromo-1,1-diethoxypropane stands out as a versatile building block.[1][2] Its utility as a precursor for introducing a propanal moiety, forming α,β-unsaturated aldehydes, or engaging in organometallic coupling reactions is well-documented.[1] However, the synthetic utility of a reagent is only as reliable as the methods used to validate its transformations. An unconfirmed product structure can derail a multi-step synthesis, compromise biological data, and waste invaluable resources.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the reaction products of this compound. While other methods provide essential pieces of the puzzle, we will establish why Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for unambiguous structural elucidation in this context. Our focus is not just on the "what" but the "why"—explaining the causal links between experimental choices and the certainty of your results.
Part 1: The Cornerstone of Validation: NMR Spectroscopy
NMR spectroscopy is the gold standard for the structural determination of organic molecules because it provides a direct map of the carbon-hydrogen framework.[3][4] Unlike techniques that infer structure from mass or functional groups, NMR offers detailed information about the chemical environment, connectivity, and stereochemistry of nearly every atom in the molecule.
The Reference Fingerprint: ¹H and ¹³C NMR of this compound
Before analyzing a reaction, a scientist must be intimately familiar with the spectral signature of the starting material. The structure of this compound (shown below) gives rise to a predictable yet informative NMR spectrum.
Structure of this compound
Caption: Molecular structure of the starting material.
Based on available spectral data and principles of chemical shifts, we can anticipate the following signals[5]:
| Assignment (Starting Material) | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) | Rationale |
| -CH(Br)CH₃ | ~1.7 (d) | ~22 | Methyl group adjacent to the stereocenter, split by the methine proton. |
| -OCH₂CH₃ | ~1.2 (t) | ~15 | Ethyl methyl groups, split by the adjacent methylene protons. |
| -OCH₂CH₃ | ~3.5-3.7 (m) | ~62 | Methylene groups of the ethoxy fragments, diastereotopic due to the adjacent stereocenter, leading to a complex multiplet. |
| -CH(Br)- | ~4.2 (q) | ~50 | Methine proton adjacent to bromine, split by the methyl protons. |
| -CH(O)₂- | ~4.8 (d) | ~102 | Acetal proton, split by the adjacent methine proton. |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and instrument.
Case Study 1: Nucleophilic Substitution
A common transformation is the substitution of the bromide with a nucleophile, such as an azide or cyanide. Let's consider the reaction with sodium cyanide (NaCN).
Reaction: this compound + NaCN → 2-Cyano-1,1-diethoxypropane + NaBr
The validation process hinges on identifying key spectral changes that confirm the bromine has been replaced by the cyano group.
Expected NMR Changes:
-
Disappearance of the C-Br Signal: The most obvious change will be the disappearance of the ¹H signal for the proton on the bromine-bearing carbon (-CH(Br)- at ~4.2 ppm).
-
Upfield Shift of Methine Proton: The new -CH(CN)- proton will be less deshielded than its brominated precursor and is expected to shift upfield to approximately 3.0-3.5 ppm.
-
Appearance of Nitrile Carbon: In the ¹³C NMR spectrum, a new signal will appear in the characteristic nitrile region (~115-125 ppm).
-
Shift in Adjacent Carbon Signal: The carbon atom of the -CH(CN)- group will also shift significantly from ~50 ppm to a more shielded position around 30-35 ppm.
This multi-point confirmation provides unequivocal evidence of a successful substitution reaction.
Case Study 2: Grignard Reaction
This compound can be used to form a Grignard reagent, which is then quenched with an electrophile like acetone. This two-step process requires careful validation at the final stage.
Reaction:
-
This compound + Mg → Grignard Reagent
-
Grignard Reagent + Acetone → (workup) → 2-(1,1-diethoxypropan-2-yl)propan-2-ol
The final alcohol product has a distinct NMR fingerprint that confirms both C-C bond formation and the integrity of the acetal.
Expected NMR Signals for the Final Alcohol Product:
| Assignment (Alcohol Product) | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) | Rationale |
| -C(OH)(CH₃)₂ | ~1.2 (s, 6H) | ~28 (2C) | Two equivalent methyl groups on the tertiary alcohol carbon. Singlet due to no adjacent protons. |
| -C(OH)(CH₃)₂ | Variable (s, 1H) | ~72 | The hydroxyl proton signal is a singlet; its chemical shift is concentration and solvent dependent. The quaternary carbon is a key indicator. |
| -CH(CH₃)- | ~1.0 (d, 3H) | ~15 | The original methyl group, now part of an isopropyl-like fragment. |
| -CH(O)₂- | ~4.5 (d) | ~105 | The acetal proton remains, confirming the protecting group is intact. |
The appearance of the two new methyl singlets and the quaternary alcohol carbon signal in the ¹³C spectrum, coupled with the retention of the acetal signals, provides a comprehensive validation of the desired transformation. On-line NMR can even be used for real-time monitoring of Grignard reagent formation.[6][7]
Part 2: A Comparative Guide to Alternative Validation Methods
While NMR is paramount for structure, a robust validation strategy often incorporates complementary techniques. Each method offers a unique perspective, and understanding their strengths and limitations is crucial for a Senior Application Scientist.
Workflow: A Multi-Technique Approach to Product Validation
Caption: Complementary workflow for reaction product validation.
| Technique | Role & Strengths | Limitations in this Context | Expert Insight |
| Mass Spectrometry (MS) | Molecular Weight Confirmation: Provides the molecular ion peak (M+), confirming the product's mass. The characteristic M/M+2 isotope pattern for bromine (approx. 1:1 ratio) is a powerful tool to confirm its presence or absence.[8] | Isomer Ambiguity: Cannot distinguish between structural isomers. Provides no information on atom connectivity. | Essential for confirming that a reaction of the expected type has occurred (e.g., substitution of Br for CN results in a predictable mass shift). High-resolution MS can confirm elemental composition.[9][10] |
| Infrared (IR) Spectroscopy | Functional Group Analysis: Quickly identifies the appearance or disappearance of key functional groups. For example, the appearance of a strong C≡N stretch (~2250 cm⁻¹) in Case Study 1 or a broad O-H stretch (~3300 cm⁻¹) in Case Study 2. The C-O-C stretches of the acetal group are also visible (~1100 cm⁻¹).[11][12] | Lack of Specificity: Many groups have overlapping absorptions. It confirms the presence of a functional group but gives little information about the rest of the molecule's structure. | IR is an excellent, rapid first-pass technique. Seeing the expected functional group change provides immediate, albeit non-definitive, evidence that the reaction is proceeding as desired. |
| Gas Chromatography (GC) | Purity & Conversion Analysis: An excellent tool for monitoring reaction progress by quantifying the consumption of starting material and the formation of the product.[13][14][15] It is highly effective at separating volatile components of a reaction mixture.[13][16] | No Structural Information: Without a coupled detector like a mass spectrometer (GC-MS), GC only provides retention times. It cannot identify unknown peaks. | Invaluable for reaction optimization. By taking time-point samples, you can determine reaction kinetics and identify the optimal time for quenching, preventing the formation of byproducts.[16][17] |
Synergy in Practice
Imagine you have run the Grignard reaction (Case Study 2).
-
GC-MS Analysis: Your GC trace shows a new major peak with a longer retention time than the starting material, and its mass spectrum shows the correct molecular ion for the expected alcohol. This is strong evidence.
-
FTIR Analysis: The IR spectrum of the isolated product shows a new, broad absorption at 3400 cm⁻¹, confirming the presence of an alcohol. The acetal C-O stretches remain.
-
NMR Analysis: The ¹H and ¹³C NMR spectra confirm the precise structure: two new methyl singlets, a quaternary carbon, and the intact acetal moiety.
Part 3: Experimental Protocols & Best Practices
Trustworthy data comes from meticulous execution. The following are standardized protocols designed to ensure high-quality, reproducible results.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Ensure the product is purified (e.g., by column chromatography) and free of residual solvent. Dry the sample under high vacuum.
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not contain peaks that would obscure key signals.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is critical.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A 45° pulse angle and a 2-second relaxation delay are standard starting points.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons in the molecule.
-
Protocol 2: GC-MS for Reaction Monitoring
-
Sample Preparation:
-
Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing a suitable solvent (e.g., diethyl ether) and a quenching agent if necessary (e.g., saturated ammonium chloride for a Grignard reaction).
-
Add an internal standard if quantitative analysis is desired.
-
Filter the sample through a small plug of silica or a syringe filter to remove non-volatile salts.
-
Dilute the sample to an appropriate concentration (~1 mg/mL).
-
-
Instrumental Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Use a temperature program that effectively separates the starting material, product, and any major byproducts. A typical program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C.
-
Set the mass spectrometer to scan a relevant mass range (e.g., 40-400 amu) in Electron Ionization (EI) mode.[18]
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times and relative areas of the peaks.
-
Analyze the mass spectrum corresponding to each peak to identify the components based on their molecular ion and fragmentation patterns.
-
Conclusion: An Integrated and Authoritative Approach
The validation of a reaction product is not a single measurement but a logical process of evidence accumulation. For derivatives of this compound, NMR spectroscopy serves as the ultimate arbiter of molecular structure . Its ability to map the complete C-H framework provides a level of detail and certainty that other techniques cannot match.
However, a truly rigorous validation strategy, especially in a regulated environment like drug development, leverages the strengths of multiple analytical tools. GC-MS provides the real-time reaction progress and purity data needed for process optimization, while FTIR offers a rapid and inexpensive check for the key functional group transformations. By integrating these methods, researchers can build an unassailable case for their product's identity, ensuring the integrity and reproducibility of their scientific findings. This multi-faceted approach transforms routine analysis into a self-validating system, which is the hallmark of sound and trustworthy science.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 14. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. Reaction Monitoring with UltraPerformance Convergence Chromatography | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes [mdpi.com]
A Senior Application Scientist's Guide to Monitoring Reactions of 2-Bromo-1,1-diethoxypropane
Introduction: 2-Bromo-1,1-diethoxypropane is a valuable acetal-protected building block in organic synthesis.[1][2] Its utility lies in the strategic presence of a reactive bromine atom, which can readily participate in nucleophilic substitution or elimination reactions, and the diethoxyacetal group, which serves as a stable protecting group for a carbonyl functional group.[1] The successful execution of reactions involving this intermediate—whether it's a Grignard reaction, a substitution, or an elimination to form an α,β-unsaturated aldehyde—hinges on precise monitoring.[1] Effective reaction monitoring provides critical insights into reaction kinetics, helps identify the formation of intermediates and byproducts, determines reaction endpoints, and ultimately, maximizes yield while ensuring process safety.[3][4]
This guide provides a comparative analysis of the principal analytical methods for monitoring reactions of this compound. We will delve into the causality behind choosing a specific technique, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate method for their synthetic challenges. The discussion is grounded in the principles of chromatography and spectroscopy, providing both theoretical justifications and practical, field-proven protocols.
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical method is not arbitrary; it is dictated by the specific information required, the chemical nature of the species in the reaction mixture, and practical constraints such as available equipment and desired analysis speed. For a typical reaction involving this compound, we are interested in quantifying the consumption of the starting material, the formation of the desired product, and the potential emergence of impurities.
Below is a logic diagram to guide the initial selection process, followed by an in-depth discussion of each technique.
Caption: Logic for selecting an analytical method.
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for analyzing volatile and thermally stable organic compounds.[5] Given that this compound and many of its likely reaction products are sufficiently volatile, GC is an excellent choice for monitoring.
Principle of Operation: A sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. Analytes are detected as they elute from the column, most commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.
Applicability & Rationale:
-
Quantitative Analysis: GC-FID provides excellent quantitative data on the disappearance of this compound and the appearance of products, as the FID response is proportional to the mass of carbon atoms.
-
Structural Confirmation: Coupling GC with a Mass Spectrometer (GC-MS) is exceptionally powerful. It allows for the definitive identification of the starting material, products, and any unexpected byproducts based on their mass spectra and fragmentation patterns.[6] This is a self-validating system; the retention time provides one piece of evidence, and the mass spectrum provides another.
Advantages:
-
High Resolution: Capillary GC columns offer superb separation efficiency.
-
High Sensitivity: Both FID and MS detectors provide low limits of detection.
-
Robustness: GC methods are generally robust and reproducible.
Limitations:
-
Thermal Lability: Not suitable for thermally unstable products that might decompose in the high-temperature injector or column.
-
Non-Volatile Compounds: Cannot be used for non-volatile reaction components (e.g., salts, Grignard reagents).
-
Offline Analysis: Requires withdrawing a sample from the reactor, quenching the reaction, and preparing the sample for injection, introducing a time delay.
Caption: General workflow for GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is particularly useful when dealing with compounds that are non-volatile or thermally labile.
Principle of Operation: A liquid sample is passed through a column packed with a solid stationary phase. Separation occurs based on the analyte's interaction with the stationary phase. In Reverse-Phase HPLC (RP-HPLC), the most common mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, separating compounds based on hydrophobicity.[7]
Applicability & Rationale:
-
Broad Applicability: RP-HPLC can separate a wide range of organic molecules.[7][8] This is advantageous if the reaction products have significantly different polarities than the starting material.
-
Purity Assessment: HPLC is a gold standard for purity determination.[7] For this compound, which lacks a strong UV chromophore, detection can be a challenge. A UV detector set to a low wavelength (~200-210 nm) might be sufficient. Alternatively, if the product gains a chromophore, the analysis becomes much more straightforward. For universal detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be employed.
Advantages:
-
Versatility: Suitable for a wide range of compound polarities and molecular weights.
-
Non-Destructive: The sample can be collected after detection for further analysis.
-
Ideal for Non-Volatile Analytes: Can analyze salts and other non-volatile components that are incompatible with GC.
Limitations:
-
Detection: The lack of a strong chromophore in this compound requires sensitive or universal detectors, which may not be standard in all labs.
-
Solvent Consumption: HPLC can use significant volumes of expensive, high-purity solvents.
-
Complexity: Method development can be more complex than for GC.
Caption: General workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for gaining detailed structural information and can be adapted for quantitative, real-time reaction monitoring.[9]
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, allowing for the elucidation of molecular structure. For reaction monitoring, ¹H NMR is typically used, as the proton signals of reactants, intermediates, and products can be tracked over time.
Applicability & Rationale:
-
Structural Elucidation: NMR provides unambiguous structural information, making it ideal for identifying intermediates and confirming product structure without relying on chromatographic separation.[3]
-
Quantitative Analysis (qNMR): By integrating the area under specific peaks, one can determine the relative concentrations of different species in the reaction mixture.[10][11][12] This is a primary, solvent-independent calibration method.[3] For example, the disappearance of the characteristic multiplet for the proton at the C2 position of this compound can be monitored against the appearance of a new product signal.
-
In-situ Monitoring: With a flow-through NMR tube or a benchtop NMR spectrometer placed in a fume hood, reactions can be monitored in real-time without sample workup.[3][13] This provides highly accurate kinetic data.[10][11]
Advantages:
-
Rich Information: Provides detailed structural and quantitative data simultaneously.
-
Non-Invasive: Can be used for in-situ monitoring without perturbing the reaction.
-
Minimal Sample Prep: For offline analysis, a small aliquot is simply diluted in a deuterated solvent.
Limitations:
-
Sensitivity: NMR is inherently less sensitive than chromatography-based methods.
-
Cost and Accessibility: High-field NMR spectrometers are expensive and require specialized facilities. Benchtop NMRs are more accessible but have lower resolution.[10][12]
-
Signal Overlap: In complex reaction mixtures, peaks may overlap, complicating analysis.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. magritek.com [magritek.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Efficacy Analysis of 2-Bromo-1,1-diethoxypropane
For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the overall success of a synthetic campaign. While classical reagents such as methyl iodide and benzyl bromide are mainstays in the synthetic chemist's toolbox, the unique properties of functionalized alkylating agents like 2-Bromo-1,1-diethoxypropane present a nuanced profile of reactivity and synthetic potential. This guide provides an in-depth comparison of the efficacy of this compound with other common alkylating agents, grounded in mechanistic principles and supported by available experimental data.
Introduction: The Role and Classification of Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry. Alkylating agents are broadly classified based on their reaction mechanism, which in turn is dictated by their structure and the reaction conditions. The two primary pathways are the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) reactions.
-
S(_N)2 Reaction: This pathway involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center significantly impedes the S(_N)2 mechanism.
-
S(_N)1 Reaction: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate. This mechanism is favored for substrates that can form stable carbocations (e.g., tertiary and benzylic halides).
Profiling the Challenger: this compound
This compound, also known as β-bromopropionaldehyde diethyl acetal, is a bifunctional molecule featuring a bromine atom as a leaving group and a protected aldehyde in the form of a diethyl acetal.[1][2] This unique structure underpins its synthetic utility.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C(7)H({15})BrO(_2) |
| Molecular Weight | 211.10 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 69 °C @ 2 Torr[1] |
The presence of the acetal group makes this compound a valuable precursor for the synthesis of α-substituted propionaldehydes and their derivatives.[1] The bromine atom can be displaced by a variety of nucleophiles, and subsequent hydrolysis of the acetal unmasks the aldehyde functionality.[1]
Reactivity Considerations:
This compound is a secondary alkyl bromide. Its reactivity in nucleophilic substitution reactions is a balance between S(_N)1 and S(_N)2 pathways. The presence of two ethoxy groups introduces significant steric hindrance around the α-carbon, which can disfavor the backside attack required for an S(_N)2 reaction.[1] Conversely, the oxygen atoms of the ethoxy groups can potentially stabilize an adjacent carbocation through resonance, which could favor an S(_N)1 pathway under appropriate conditions. Under basic conditions, it can also undergo elimination reactions to form α,β-unsaturated aldehydes.[1]
The Incumbents: A Look at Traditional Alkylating Agents
For a meaningful comparison, we will consider the following widely used alkylating agents:
-
Methyl Iodide (CH(_3)I): A highly reactive, unhindered primary alkyl halide that exclusively reacts via the S(_N)2 mechanism. It is a potent methylating agent.
-
Benzyl Bromide (C(_6)H(_5)CH(_2)Br): A primary benzylic halide that is highly reactive in S(_N)2 reactions. It can also undergo S(_N)1 reactions due to the stability of the resulting benzyl carbocation.
-
Dimethyl Sulfate ((CH(_3))(_2)SO(_4)): A strong methylating agent, often used as a less volatile alternative to methyl iodide. It reacts via an S(_N)2 mechanism.[3][4][5]
Efficacy Comparison: O-, N-, and C-Alkylation
O-Alkylation of Phenols
O-alkylation of phenols is a common method for the synthesis of ethers. The reaction typically proceeds by deprotonating the phenol to form a more nucleophilic phenoxide ion.
Traditional Agents:
-
Dimethyl Sulfate: The methylation of phenol with dimethyl sulfate in the presence of a base like sodium hydroxide can give high yields of anisole, with reports of up to 70% yield.[3] The reaction is sensitive to the amount of water present, with lower water content favoring higher yields.[3][4]
-
Benzyl Bromide: The benzylation of phenols with benzyl bromide is a standard procedure. While quantitative data varies with the specific phenol and reaction conditions, it is generally considered an efficient method for forming benzyl aryl ethers.[6][7] The reaction is believed to proceed via an S(_N)2 mechanism.[7]
This compound:
No specific experimental data for the O-alkylation of phenols using this compound was found in the surveyed literature. However, we can predict its reactivity. The reaction would likely require a strong base to generate the phenoxide. The secondary nature and steric hindrance of this compound would likely make the S(_N)2 reaction slower compared to primary alkyl halides like benzyl bromide. The potential for competing E2 elimination under basic conditions should also be considered.
Experimental Protocol: General Procedure for O-Alkylation of Phenol with Benzyl Bromide
Caption: Workflow for a typical O-alkylation of a phenol.
N-Alkylation of Amines
N-alkylation is crucial for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals and other biologically active molecules.
Traditional Agents:
-
Methyl Iodide: Aniline reacts with excess methyl iodide to produce N,N-dimethylaniline, and can further react to form the quaternary ammonium salt.[8][9][10] The reaction can be controlled to favor mono- or di-methylation by adjusting the stoichiometry and reaction conditions. N-monomethylation of primary amines can be achieved in high yield by first forming the N-trifluoroacetyl derivative, followed by reaction with methyl iodide and a base.[11]
-
Benzyl Bromide: The N-alkylation of amines with benzyl bromide is a common transformation, though over-alkylation can be an issue.
This compound:
Similar to O-alkylation, specific examples of N-alkylation with this compound are scarce in the literature. The steric hindrance would again suggest a slower S(_N)2 reaction compared to less hindered alkyl halides. The basicity of the amine itself could also promote E2 elimination. However, its use as an intermediate in the synthesis of biologically active heterocycles suggests that N-alkylation reactions are indeed possible.[1]
Experimental Protocol: General Procedure for N-Alkylation of Aniline with Methyl Iodide
Caption: General workflow for the N-alkylation of aniline.
C-Alkylation of Enolates
C-alkylation of enolates is a powerful carbon-carbon bond-forming reaction, widely used in the synthesis of complex organic molecules. The malonic ester synthesis is a classic example.
Traditional Agents:
-
Benzyl Bromide: The alkylation of diethyl malonate with benzyl chloride (a similar benzylic halide) in the presence of sodium ethoxide is a high-yielding reaction, with reports of 62-71% yield of diethyl benzylmalonate.
-
Other Alkyl Halides: The alkylation of diethyl malonate with various alkyl bromides has been reported with yields ranging from 76% to 84%.[12] Microwave-assisted phase-transfer catalysis can also be employed for the benzylation of diethyl malonate.[13]
This compound:
The reaction of this compound with a soft nucleophile like a malonate enolate would be expected to proceed via an S(_N)2 mechanism. The steric hindrance of the secondary bromide would likely necessitate more forcing conditions (higher temperature, longer reaction times) compared to primary alkyl halides, potentially leading to lower yields due to competing elimination reactions. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate could be a viable strategy.
Comparative Data for Alkylation of Diethyl Malonate
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Benzyl Chloride | NaOEt | Ethanol | Reflux | 2-3 h | 62-71% | Organic Syntheses, Coll. Vol. 1, p.246 (1941); Vol. 4, p.291 (1963) |
| 1-Methylbutyl Bromide | NaH | Benzene | - | 2 h | 84% | --INVALID-LINK--[12] |
| Allyl Chloride | NaH | Benzene | - | 20 min | 76% | --INVALID-LINK--[12] |
Mechanistic Rationale and Field-Proven Insights
The general trend in S(_N)2 reactivity for alkyl halides is: methyl > primary > secondary >> tertiary. This is primarily due to steric hindrance. Therefore, we can confidently predict that this compound will be a less reactive S(_N)2 alkylating agent than methyl iodide and benzyl bromide.
However, the true value of this compound lies in its bifunctionality. It acts as a synthetic equivalent of a β-bromopropionaldehyde enolate, a synthon that is not readily accessible by other means. This allows for the introduction of a propanal moiety onto a nucleophile, which can then be used in subsequent transformations. For instance, the product of alkylation can be hydrolyzed to reveal the aldehyde, which can then undergo aldol condensation, Wittig reactions, or other carbonyl chemistry.
Caption: Comparison of S(_N)2 pathways for an unhindered vs. a sterically hindered alkylating agent.
Conclusion and Recommendations
This compound is a specialized alkylating agent whose value lies not in its raw alkylation efficiency compared to simple primary alkyl halides, but in its ability to introduce a protected propionaldehyde functionality.
-
For simple methylations, O- or N-benzylations, or the introduction of simple alkyl chains, traditional alkylating agents like methyl iodide, dimethyl sulfate, and benzyl bromide remain the more efficacious choice due to their higher S(_N)2 reactivity and generally higher yields under milder conditions.
-
This compound should be considered when the synthetic goal is the introduction of a -CH(CH(_3))CH(OEt)(_2) group, which serves as a masked propionaldehyde moiety. The researcher should be prepared to employ more forcing reaction conditions and optimize for potential side reactions like E2 elimination.
The choice of alkylating agent is ultimately dictated by the specific synthetic target. While this compound may not be the most potent general-purpose alkylating agent, its unique bifunctionality makes it an invaluable tool for the synthesis of complex molecules bearing a propionaldehyde-derived fragment.
References
- 1. Buy this compound | 3400-55-3 [smolecule.com]
- 2. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sarthaks.com [sarthaks.com]
- 9. Excess aniline undergoes alkylation with methyl iodide to yield which of the following ? [allen.in]
- 10. Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. [allen.in]
- 11. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-1,1-diethoxypropane and Its Derivatives
Introduction
In the landscape of synthetic organic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Intermediates such as 2-Bromo-1,1-diethoxypropane (CAS: 3400-55-3), a versatile building block, demand rigorous structural verification to ensure the integrity of complex synthetic pathways.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unambiguously confirm the structure of this compound.
Moving beyond a mere recitation of data, this guide, from the perspective of an experienced application scientist, delves into the causality behind experimental choices. We will explore how a multi-technique, synergistic approach not only validates the target structure but also provides a robust system for differentiating it from common isomers and related derivatives, ensuring the highest degree of scientific integrity.
The Analytical Challenge: Structure and Isomerism
The target molecule, this compound, possesses a unique arrangement of functional groups: a bromine atom at the second position and a diethyl acetal at the first. Its molecular formula is C₇H₁₅BrO₂ and it has a molecular weight of approximately 211.10 g/mol .[1][2]
A primary analytical challenge is to distinguish it from its structural isomer, 3-Bromo-1,1-diethoxypropane.[3] While both share the same mass and elemental composition, the connectivity of the bromine atom is different, leading to distinct chemical environments that can be decisively probed with spectroscopy.
Figure 1. Target molecule and its key structural isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of proton (¹H) and carbon (¹³C) signals, we can map out the exact connectivity.
Expertise in Action: Why NMR is Decisive
The key to differentiating the 2-bromo and 3-bromo isomers lies in the unique electronic environment of the protons and carbons adjacent to the bromine atom and the acetal group. The electronegativity of the oxygen and bromine atoms deshields nearby nuclei, shifting their resonance signals downfield to characteristic frequencies.[4][5]
¹H NMR Spectroscopy: A Proton's Perspective
-
Expected Spectrum of this compound:
-
Acetal Proton (-CH(OEt)₂): A doublet, shifted downfield due to two adjacent oxygens. It is coupled to the -CH(Br)- proton.
-
Methine Proton (-CH(Br)-): A multiplet (quartet of doublets), significantly deshielded by the adjacent bromine and the acetal group. It is coupled to both the methyl protons and the acetal proton. Protons on carbons bonded to bromine typically appear in the 2.5-4.0 ppm range.[6]
-
Methyl Protons (-CH₃): A doublet, coupled to the -CH(Br)- proton.
-
Ethoxy Protons (-OCH₂CH₃): Two distinct signals. The methylene (-OCH₂-) protons will appear as two separate multiplets due to being diastereotopic, shifted downfield by the adjacent oxygen (typically 3.3-4.0 ppm).[6] The terminal methyl (-CH₃) protons will be a triplet.
-
-
Comparative Analysis (vs. 3-Bromo-1,1-diethoxypropane):
-
The 3-bromo isomer would show a markedly different spectrum. It would feature a clean triplet for the acetal proton (coupled to the adjacent -CH₂- group) and two distinct triplets for the -CH₂-Br and -CH₂-CH- protons, reflecting a different spin system entirely.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Expected Spectrum of this compound:
-
Acetal Carbon (-C(OEt)₂): Significantly downfield (~100-110 ppm) due to being bonded to two oxygens.
-
Brominated Carbon (-C(Br)-): Shifted downfield, typically in the 40-60 ppm range.
-
Ethoxy Carbons (-OCH₂CH₃): The methylene carbon will be in the 50-80 δ range, while the methyl carbon will be further upfield.[7][8]
-
Methyl Carbon (-CH₃): The most upfield signal.
-
-
Comparative Analysis (vs. 3-Bromo-1,1-diethoxypropane):
-
The key differentiator in the ¹³C spectrum of the 3-bromo isomer would be the presence of a carbon signal in the typical range for a -CH₂Br group (~30-40 ppm) and the absence of a downfield methine carbon bonded to bromine.
-
| Signal Source | This compound (Predicted) | 3-Bromo-1,1-diethoxypropane (Predicted) | Rationale for Differentiation |
| ¹H: Acetal CH | Doublet | Triplet | Coupling pattern reflects adjacent CH vs. CH₂ group. |
| ¹H: CH-Br | Multiplet | Absent | Signal is unique to the 2-bromo isomer. |
| ¹H: CH₂-Br | Absent | Triplet | Signal is unique to the 3-bromo isomer. |
| ¹³C: C-Br | Methine (CH) Signal | Methylene (CH₂) Signal | Carbon type (DEPT experiment) and chemical shift differ. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.
Expertise in Action: The Isotopic Signature of Bromine
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units (m/z). This is an immediate and trustworthy confirmation of the presence of bromine.[10]
-
Expected Molecular Ion (M⁺): For C₇H₁₅BrO₂, the molecular ion peak will appear as a pair of peaks of similar abundance at m/z 210 and 212 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).[1] The observation of this pair is strong evidence for the correct elemental formula.
Fragmentation Analysis: Breaking Down the Structure
The fragmentation pattern is dictated by the formation of the most stable carbocations. For this compound, two key fragmentation pathways are expected:
-
Alpha-Cleavage (Ether Fragmentation): The C-C bond adjacent to the ether oxygen is prone to cleavage.[11][12] Loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) is common. The most significant alpha-cleavage involves the loss of the -CH(Br)CH₃ group to form the highly stable, resonance-delocalized ion at m/z 103 . This is often the base peak.
-
Loss of HBr: Elimination of HBr (mass ≈ 80/82) from the molecular ion can occur.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment at m/z 131.
Figure 2. Predicted key fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities or solvent.
-
MS Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.
-
MS Detection: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotopic partner. Analyze the major fragment ions and propose fragmentation pathways consistent with the expected structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise in Action: Identifying Key Bonds
While IR is less definitive for the overall carbon skeleton than NMR, it provides excellent, self-validating evidence for the presence of the ether linkage and the alkane C-H bonds, while confirming the absence of other functional groups (like carbonyls or hydroxyls) that might arise from side reactions.
-
Expected Absorptions:
-
C-O Stretch (Ether): A strong, characteristic absorption band in the 1150-1050 cm⁻¹ region is expected for the C-O single bond stretching in the diethyl acetal group.[7][13]
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the stretching of the sp³ C-H bonds in the alkyl chains.
-
C-Br Stretch: This vibration occurs in the fingerprint region (typically 650-550 cm⁻¹) and can be difficult to assign definitively but its presence is consistent with the structure.
-
-
Comparative Analysis:
-
The IR spectra of the 2-bromo and 3-bromo isomers would be very similar, as they contain the same functional groups. Therefore, IR is primarily used to confirm the presence of the acetal and the absence of impurities (e.g., a sharp C=O stretch at ~1715 cm⁻¹ would indicate an aldehyde impurity, and a broad O-H stretch at ~3300 cm⁻¹ would indicate an alcohol).
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin capillary film.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.
Integrated Data Analysis: A Synergistic Workflow for Unambiguous Confirmation
No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The following workflow ensures a logical and self-validating process.
Figure 3. Integrated workflow for structural confirmation.
The structural elucidation of this compound serves as a prime example of the power of a modern, multi-technique spectroscopic approach. While mass spectrometry authoritatively confirms the molecular weight and the presence of bromine, and IR spectroscopy verifies the required functional groups, it is NMR spectroscopy that provides the decisive, high-resolution evidence of atomic connectivity, allowing for unambiguous differentiation from structural isomers. By integrating these techniques through a logical workflow, researchers can achieve the highest level of confidence in their material's identity, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- 1. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 12. scribd.com [scribd.com]
- 13. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to 2-Bromo-1,1-diethoxypropane: A Cost-Benefit Analysis in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a building block is a critical decision, balancing reactivity, stability, cost, and synthetic efficiency. 2-Bromo-1,1-diethoxypropane, the diethyl acetal of 2-bromopropionaldehyde, presents itself as a versatile C3 synthon. Its unique structure, featuring a reactive bromine atom for nucleophilic displacement and a protected aldehyde, permits a wide range of transformations incompatible with its unprotected counterpart.
This guide provides an in-depth cost-benefit analysis of employing this compound, comparing its performance and economic viability against common alternatives. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present quantitative data to support a logical, evidence-based selection process.
The Synthetic Utility of this compound: A Mechanistic Overview
This compound (CAS: 3400-55-3) is a colorless to pale yellow liquid used as a key intermediate in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the C-Br bond and the acid-labile diethyl acetal.
-
The Acetal Group: This moiety serves as a robust protecting group for the propionaldehyde functionality. It is stable to a wide array of non-acidic reagents, including strong bases, organometallics, and nucleophiles. This stability is the cornerstone of its utility, allowing for selective reactions at the bromine-bearing carbon without interference from the carbonyl group.
-
The Bromine Atom: Positioned on the secondary carbon, the bromine atom is a competent leaving group for nucleophilic substitution reactions.[1] The steric hindrance at this position, combined with the electron-donating effect of the adjacent ethoxy groups, can stabilize a carbocation intermediate, suggesting that SN1-type mechanisms may be competitive or dominant over SN2 pathways.[2] This reactivity allows for the construction of complex carbon skeletons and the introduction of various heteroatoms.
The logical flow of its application in a multi-step synthesis is depicted below.
Caption: General synthetic workflow utilizing this compound.
Under acidic conditions, the acetal is readily hydrolyzed to regenerate the parent aldehyde, enabling subsequent transformations such as reductive amination, Wittig reactions, or oxidations.[2]
Comparative Analysis: this compound vs. Key Alternatives
The decision to use this compound should be made after considering viable alternatives. The primary goal is typically the introduction of a three-carbon chain with an oxygenated function at the 2-position (the "acetonyl" synthon or its equivalent).
| Reagent/Method | Description | Advantages | Disadvantages |
| This compound | A protected α-bromopropionaldehyde. Acts as an electrophilic C3 building block. | - Acetal is stable to bases and organometallics.- Allows for a wide range of nucleophilic substitutions.- Commercially available.[3] | - Higher molecular weight per C3 unit.- Potential for elimination side reactions.- Cost can be a factor for large-scale synthesis. |
| Bromoacetone | Unprotected α-bromo ketone. | - Low cost and readily available.- Simple, low molecular weight structure. | - Highly toxic and a strong lachrymator.[4][5]- Incompatible with strong bases or nucleophiles due to the reactive ketone.- Prone to self-condensation and polymerization. |
| Acetoacetic Ester Synthesis | Use of ethyl acetoacetate as a nucleophile, followed by alkylation and decarboxylation. | - Very low cost and widely used in industry.- Highly versatile and well-understood reactivity. | - Multi-step process to achieve the final structure.- Requires specific conditions for clean decarboxylation.- Less direct than using a pre-functionalized C3 block. |
| Grignard/Organolithium Reagents | e.g., Acetone enolates or related nucleophiles. | - Powerful C-C bond formation.- Can be generated in situ from inexpensive precursors. | - Strongly basic conditions limit substrate scope (e.g., incompatible with acidic protons).- Can be difficult to control regioselectivity with unsymmetrical ketones. |
Cost-Benefit Analysis: A Quantitative Look
To provide a tangible comparison, we will analyze the reagent cost and synthetic efficiency for a common transformation: the synthesis of a substituted thiazole, a privileged scaffold in medicinal chemistry.
Scenario: Synthesis of 2-amino-4-methyl-5-substituted thiazole.
Method A: Using this compound
This involves a two-step process: first, the reaction of this compound with a nucleophile to introduce the 'R' group, followed by deprotection and condensation with thiourea. A more direct, albeit less general, route is direct condensation. The downstream product, 2-Amino-5-methylthiazole, is a known derivative.[6]
Method B: Using Bromoacetone (Hantzsch Thiazole Synthesis)
This is the classic, one-pot Hantzsch synthesis, reacting bromoacetone directly with thiourea.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,1-diethoxypropane
As researchers and drug development professionals, our work with specialized reagents like 2-Bromo-1,1-diethoxypropane (CAS 3400-55-3) is fundamental to innovation.[1][2][3] This halogenated acetal is a valuable intermediate in organic synthesis.[3] However, its hazardous properties necessitate a rigorous and informed approach to waste management. This guide moves beyond mere compliance, providing a procedural and logical framework for the safe and responsible disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Foundational Safety
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not a benign substance; its disposal plan is dictated by its flammability and health risks.[1] Mishandling does not just violate regulations—it poses a direct threat to safety.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal summary of these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
|---|---|---|---|
| Flammable Liquids | Highly flammable liquid and vapour | H225 | |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][3][4] |
| STOT, Single Exposure | May cause respiratory irritation | H335 |[1][2][4] |
STOT: Specific Target Organ Toxicity
The primary directive from this data is clear: This compound waste must be treated as regulated hazardous waste. [5] Under no circumstances should it be disposed of via sink drains, evaporated in a fume hood, or placed in general trash.[6][7][8]
The Core Principle: Meticulous Waste Segregation
The single most critical step in managing this waste stream is segregation. As a brominated organic compound, this compound is classified as a halogenated organic waste .[9][10][11]
Causality Behind Segregation:
-
Disposal Method: Halogenated wastes are typically managed through high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (like hydrogen bromide).[9][12] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more complex and expensive disposal route for all of it.[8][10]
-
Chemical Incompatibility: Co-mingling of waste streams without a thorough compatibility check is a significant safety risk. Halogenated compounds can react dangerously with other chemicals. For instance, they must be kept separate from acids, bases, and strong oxidizing agents.[7][8]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict segregation and management of different hazardous waste categories.[5]
The following workflow provides a self-validating system for making the correct segregation decision every time.
Caption: Waste Segregation Decision Workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for safe handling and disposal.
Step 1: Container Selection and Preparation 1.1. Select a Compatible Container: Use a container designated for chemical waste, preferably constructed of polyethylene (plastic) or another material chemically compatible with halogenated organics.[7][13] The container must be free from damage and have a secure, leak-proof screw cap.[5][7] 1.2. Ensure Adequate Headroom: Do not fill the container completely. Leave at least 10% of the volume (or a minimum of one inch) as headroom to allow for vapor expansion.[7]
Step 2: Proper Labeling 2.1. Affix Official Label: Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department or equivalent authority.[10] This label must be affixed to the container before the first drop of waste is added.[11] 2.2. Complete All Fields: Using a permanent marker, clearly fill out all required information on the tag.
- Generator Information: Your name, lab, and contact information.
- Contents: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11] If it is a mixture, list all components and their approximate percentages.[8][9]
- Hazards: Check all applicable hazard boxes (e.g., Flammable, Toxic).[10]
Step 3: Waste Accumulation and Storage 3.1. Point of Generation: The waste container must be kept at or near the point where the waste is generated.[13] This location is known as a Satellite Accumulation Area (SAA). 3.2. Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[6][10][11][13] This is a critical safety and regulatory requirement to prevent spills and the release of flammable vapors. 3.3. Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[5][10] 3.4. Regular Inspection: The SAA must be inspected weekly for any signs of container leakage or deterioration.[5][7]
Step 4: Arranging for Final Disposal 4.1. Monitor Fill Level: Once the container is 90% full, stop adding waste. 4.2. Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[6][13] Follow their specific procedures, which may involve an online request form.[10] 4.3. Adhere to Time Limits: A full container must be removed from the SAA within three calendar days.[7][13] Even partially filled containers have accumulation time limits (typically up to one year), so manage your waste generation accordingly.[7][13]
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Items such as contaminated gloves, absorbent pads from a spill cleanup, and empty stock bottles must be disposed of as hazardous waste.[6] Place these items in a separate, clearly labeled solid hazardous waste container. The original chemical container must have its label defaced before being disposed of as waste.[6]
-
Sharps: Contaminated needles or broken glass should be placed in a designated sharps container and managed as hazardous waste.[14]
Proactive Waste Minimization
A core tenet of modern laboratory science is to minimize waste generation at the source. This is not only environmentally responsible but also cost-effective.
-
Source Reduction: Order only the quantity of chemical needed for your planned experiments.[13]
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[13]
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate reagents and share surplus chemicals with other labs.[13]
By adhering to these scientifically grounded procedures, you build a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or our environment.
References
- 1. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Senior Application Scientist's Guide to Handling 2-Bromo-1,1-diethoxypropane
Welcome to your essential guide for the safe handling of 2-Bromo-1,1-diethoxypropane (CAS No. 3400-55-3). As a reactive brominated acetal, this compound is a valuable intermediate in organic synthesis, but its handling demands a rigorous and informed approach to safety.[1][2] This document moves beyond a simple checklist, providing you with the rationale behind each safety protocol to ensure that every action in the lab is a safe one. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Hazard Identification: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[3] It is crucial to internalize these risks as they form the basis for all recommended personal protective equipment and operational protocols.
-
H302: Harmful if swallowed: Ingestion can lead to significant adverse health effects.[3][4]
-
H315: Causes skin irritation: Direct contact with the skin can cause irritation and potential dermatitis with repeated exposure.[3][5]
-
H319: Causes serious eye irritation: This is a primary concern, as splashes can lead to significant eye discomfort or damage.[3][5]
-
H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[3][5]
This compound is typically a colorless to pale yellow liquid and may be combustible, with vapors potentially forming explosive mixtures with air.[1][5][6] Therefore, it must be kept away from heat, sparks, and open flames.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale is to create a complete barrier between you and the chemical, mitigating the risks identified above.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential.[7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed immediately and disposed of properly. This prevents skin irritation and absorption.[6][7] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from accidental spills and splashes.[7] |
| Respiratory | NIOSH-Approved Respirator (if necessary) | Engineering controls like a fume hood are the primary method to control inhalation exposure. If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory to prevent respiratory tract irritation.[5][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow is essential to minimize exposure and prevent accidents. Follow these steps meticulously every time you handle this compound.
Step 1: Preparation and Engineering Controls
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Work in a Fume Hood: All handling of this chemical must be conducted within a certified chemical fume hood to control vapor inhalation.[8]
-
Assemble Materials: Ensure all necessary equipment, including reaction vessels, transfer tools, and spill cleanup materials, are inside the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[6][8]
Step 2: Chemical Handling
-
Don PPE: Put on all personal protective equipment as detailed in the table above.
-
Grounding: When transferring the liquid, ground and bond containers to prevent static discharge, which could be an ignition source.[6] Use only non-sparking tools.[5][6]
-
Dispensing: Use a syringe or a cannula for liquid transfers to minimize the risk of splashes and vapor release. Avoid pouring directly from the bottle when possible.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[5][6]
Step 3: Storage
-
Cool, Dry, and Ventilated: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6] A refrigerator designated for flammable chemicals is often suitable.[5][9]
-
Incompatible Materials: Keep it segregated from strong oxidizing agents, acids, and moisture, as these can trigger hazardous reactions.[5][6]
-
Secure Container: Ensure the container is tightly sealed and clearly labeled.
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]
Accidental Spill Response
In the event of a spill, a swift and organized response is critical to contain the material and protect personnel. The following workflow diagram outlines the necessary steps.
Caption: A logical workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for disposal through your institution's EHS program. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] Never pour this chemical down the drain.
By understanding the hazards, diligently using the correct PPE, adhering to safe handling procedures, and being prepared for emergencies, you can confidently and safely utilize this compound in your research endeavors.
References
- 1. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 3400-55-3 [smolecule.com]
- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.de [fishersci.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
